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Core Science & Biosynthesis

Foundational

Synthesis and Optimization of the 4-Methyl-4H-pyrrolo[3,2-d]thiazole Scaffold: A Technical Guide

Executive Summary & Biological Rationale The fused bicyclic 4H-pyrrolo[3,2-d]thiazole system has emerged as a highly privileged scaffold in modern medicinal chemistry. Recent structure-guided drug design efforts have ide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

The fused bicyclic 4H-pyrrolo[3,2-d]thiazole system has emerged as a highly privileged scaffold in modern medicinal chemistry. Recent structure-guided drug design efforts have identified this motif as a superior bioisostere for traditional indoles, particularly in the development of1[2]. Furthermore, structural optimizations of related thieno[3,2-b]pyrroles have demonstrated that nitrogen insertion to form pyrrolo[3,2-d]thiazoles yields3[4].

To leverage this scaffold for library synthesis, researchers require a scalable, regioselective pathway to 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid , the central building block for subsequent amide couplings.

TLR_Signaling ssRNA ssRNA (Autoantigens) TLR78 Endosomal TLR7/8 ssRNA->TLR78 MyD88 MyD88 Adaptor Protein TLR78->MyD88 NFkB NF-κB / IRF Pathways MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, IL-6) NFkB->Cytokines Inhibitor Pyrrolo[3,2-d]thiazole Antagonist Inhibitor->TLR78

Fig 1. Mechanism of TLR7/8 inhibition by pyrrolo[3,2-d]thiazole derivatives in autoimmune diseases.

Chemical Strategy & Mechanistic Causality

Constructing the pyrrolo[3,2-d]thiazole core presents a unique synthetic challenge: the thiazole ring is sensitive to the harsh acidic conditions typically required for classic Knorr pyrrole syntheses. To circumvent this, our protocol employs a Hemetsberger-Knittel cyclization [5].

  • Framework Assembly: A Knoevenagel condensation between thiazole-4-carbaldehyde and ethyl azidoacetate forms an azido acrylate intermediate.

  • Thermal Cyclization: Thermolysis of the azido acrylate extrudes nitrogen gas ( N2​ ), generating a highly reactive singlet nitrene that seamlessly inserts into the adjacent thiazole C-H bond, forming the pyrrole ring under neutral conditions.

  • Selective N-Alkylation: Methylation is driven by dimethyl sulfate ( Me2​SO4​ ) and cesium carbonate ( Cs2​CO3​ ). The large ionic radius of the cesium cation enhances the nucleophilicity of the pyrrole nitrogen (the "cesium effect"), ensuring rapid N-alkylation while preventing premature ester hydrolysis[6].

  • Controlled Hydrolysis: Lithium hydroxide ( LiOH ) is utilized for ester deprotection. The lithium cation coordinates with the ester carbonyl, increasing its electrophilicity and facilitating mild cleavage at 52°C[6].

Synthesis_Workflow SM Thiazole-4-carbaldehyde + Ethyl azidoacetate Step1 Step 1: Condensation (NaOEt, EtOH, -10°C) SM->Step1 Int1 Ethyl 2-azido-3- (thiazol-4-yl)acrylate Step1->Int1 Step2 Step 2: Hemetsberger Cyclization (Xylene, 140°C) Int1->Step2 Int2 Ethyl 4H-pyrrolo[3,2-d] thiazole-5-carboxylate Step2->Int2 Step3 Step 3: N-Methylation (Me2SO4, Cs2CO3, DMF) Int2->Step3 Int3 Ethyl 4-methyl-4H-pyrrolo [3,2-d]thiazole-5-carboxylate Step3->Int3 Step4 Step 4: Ester Hydrolysis (LiOH, THF, 52°C) Int3->Step4 Product 4-Methyl-4H-pyrrolo[3,2-d] thiazole-5-carboxylic acid Step4->Product

Fig 2. Four-step synthesis workflow for 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. In-process analytical markers are provided to ensure reaction fidelity before proceeding to the next step.

Step 1: Synthesis of Ethyl 2-azido-3-(thiazol-4-yl)acrylate
  • Setup: Under an argon atmosphere, dissolve thiazole-4-carbaldehyde (1.0 equiv, 10 mmol) and ethyl azidoacetate (3.0 equiv, 30 mmol) in 40 mL of anhydrous ethanol.

  • Reaction: Cool the mixture to -10°C using an ice-salt bath. Dropwise add a freshly prepared solution of sodium ethoxide (NaOEt, 3.0 equiv) in ethanol, maintaining the internal temperature strictly below 0°C to prevent uncontrolled decomposition of the azide.

  • Completion: Stir for 2 hours at 0°C.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL) and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography (silica gel, 0-20% EtOAc/heptane). Self-Validation Check: Confirm the presence of the azide functional group via FT-IR (strong, sharp stretching band at ~2120 cm⁻¹).

Step 2: Hemetsberger-Knittel Cyclization to Ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate
  • Setup: Dissolve the purified ethyl 2-azido-3-(thiazol-4-yl)acrylate in anhydrous xylene to achieve a dilute concentration of 0.05 M. Causality: High dilution is critical to favor intramolecular nitrene insertion over intermolecular dimerization.

  • Reaction: Heat the solution to reflux (approx. 140°C) for 4 hours[5].

  • Validation: Monitor the reaction via FT-IR. Self-Validation Check: The reaction is complete when the azide stretch at ~2120 cm⁻¹ completely disappears.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford5[5].

Step 3: N-Alkylation to Ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate
  • Setup: Suspend ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate (1.0 equiv, 4 mmol) and Cs2​CO3​ (1.2 equiv, 4.8 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF)[6].

  • Reaction: Cool the suspension to 0°C. Slowly add dimethyl sulfate ( Me2​SO4​ , 1.2 equiv, 4.8 mmol) dropwise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature overnight[6].

  • Workup: Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 30 mL) to remove residual DMF. Dry over Na2​SO4​ and concentrate.

  • Validation: Self-Validation Check: 1H NMR should reveal a distinct singlet at ~4.1 ppm integrating to 3 protons, confirming successful N-methylation.

Step 4: Ester Hydrolysis to 4-Methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
  • Setup: Dissolve7[8] (1.0 equiv, 3 mmol) in 12 mL of tetrahydrofuran (THF)[6].

  • Reaction: Add 4 mL of a 1N aqueous Lithium Hydroxide (LiOH) solution. Heat the biphasic mixture to 52°C and stir vigorously for 7 hours[6].

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous phase in an ice bath and slowly acidify to pH 3 using 1N HCl.

  • Isolation: Filter the resulting fine precipitate, wash with ice-cold water, and dry under high vacuum to afford the final target, 9[6].

Quantitative Data Presentation

The following table summarizes the stoichiometric conditions, reaction times, expected yields, and the primary analytical markers required to validate the success of each synthetic node.

StepTarget Intermediate / ProductReagents & ConditionsTimeExpected YieldKey Analytical Marker (Self-Validation)
1 Ethyl 2-azido-3-(thiazol-4-yl)acrylateEthyl azidoacetate, NaOEt, EtOH, -10°C2 h65-70%FT-IR: ~2120 cm⁻¹ (Strong N3​ stretch)
2 Ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylateXylene, Reflux (140°C), 0.05 M4 h55-60%MS (ESI+): m/z 197.0 [M+H]⁺
3 Ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate Me2​SO4​ , Cs2​CO3​ , DMF, 0°C to RT12 h85-90% 1 H NMR: Singlet at ~4.1 ppm (N- CH3​ , 3H)
4 4-Methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid1N LiOH, THF/ H2​O , 52°C7 h>90%MS (ESI+): m/z 183.0 [M+H]⁺

References

  • Optimization of 4H-pyrrolo[3,2-d]thiazole based antagonists of toll-like receptors 7 and 8 (TLR7/8) for the treatment of lupus. American Chemical Society.
  • Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus.
  • US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase.
  • CN109748927A - 杂芳基酰胺类化合物、其制备方法、药用组合物及其应用.
  • 4-methyl-4H-pyrrolo(3,2-d)(1,3)

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4H-pyrrolo[3,2-d]thiazole

Abstract The 4H-pyrrolo[3,2-d]thiazole scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4H-pyrrolo[3,2-d]thiazole scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antifungal and antibacterial properties. This technical guide focuses on a specific, yet sparsely documented member of this family: 4-Methyl-4H-pyrrolo[3,2-d]thiazole. Recognizing the current scarcity of direct experimental data for this compound, this document provides a comprehensive framework for its characterization. By leveraging data from close structural analogs, detailing robust experimental protocols for determining key physicochemical properties, and introducing powerful computational prediction tools, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to explore the potential of this promising molecule.

Introduction: The Pyrrolo[3,2-d]thiazole Core and the Data Gap for 4-Methyl-4H-pyrrolo[3,2-d]thiazole

The fusion of pyrrole and thiazole rings creates a unique bicyclic heteroaromatic system with a distinct electronic and steric profile, making it an attractive scaffold for the design of novel therapeutic agents.[1][2][3] Derivatives of the isomeric pyrrolo[2,3-d]thiazole have shown promise as fungicidal agents.[4][5] While the broader class of pyrrolo-thiazoles has been a subject of study, specific and fundamental physicochemical data for many of its simple derivatives, including 4-Methyl-4H-pyrrolo[3,2-d]thiazole, remain unpublished in peer-reviewed literature.

This guide directly addresses this information gap. Instead of a simple data sheet, we present a practical and scientifically rigorous approach for any research team to fully characterize this molecule. We will begin by examining the known properties of its closest structural analogs to establish a baseline of expected values. Subsequently, we will provide detailed, field-proven experimental protocols for determining the most critical physicochemical parameters for drug development: solubility, lipophilicity (LogP), and acidity (pKa). Furthermore, we will delve into the expected spectroscopic signatures for structural confirmation and introduce computational methods as a rapid and valuable tool for property prediction.

A Priori Insights from Structural Analogs

In the absence of direct data, a powerful starting point is the analysis of closely related molecules. The following table summarizes available information on key structural analogs of 4-Methyl-4H-pyrrolo[3,2-d]thiazole, providing a comparative basis for estimating its properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Methyl-4H-pyrrolo[3,2-d]thiazole391880-23-2C₆H₆N₂S138.19
Methyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate238749-55-8C₇H₆N₂O₂S182.20
Methyl 2-methyl-4H-pyrrolo[3,2-d][6][7]thiazole-5-carboxylate238749-56-9C₈H₈N₂O₂S196.23
4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid1379252-93-3C₇H₆N₂O₂S182.20

Data sourced from PubChem and other chemical databases.

Based on these analogs, we can infer that 4-Methyl-4H-pyrrolo[3,2-d]thiazole (C₇H₈N₂S, MW: 152.22 g/mol ) will be a small, relatively polar molecule. The presence of the pyrrole nitrogen and the thiazole moiety suggests potential for hydrogen bonding and a degree of aqueous solubility.

Determination of Core Physicochemical Properties: A Practical Workflow

The following sections provide detailed experimental protocols for determining the fundamental physicochemical properties of 4-Methyl-4H-pyrrolo[3,2-d]thiazole.

Aqueous Solubility

Importance in Drug Development: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and therapeutic failure. Early assessment of solubility is therefore paramount in the drug discovery pipeline.

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of 4-Methyl-4H-pyrrolo[3,2-d]thiazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to PBS (pH 7.4) B Agitate for 24-48h at constant temp. A->B Equilibration C Centrifuge at high speed B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze via HPLC-UV E->F G Determine concentration F->G

Shake-Flask Solubility Determination Workflow
Lipophilicity (LogP)

Importance in Drug Development: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic stability.

Experimental Protocol: HPLC-based Determination

This method correlates a compound's retention time on a reverse-phase HPLC column with its LogP value.

  • Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of 4-Methyl-4H-pyrrolo[3,2-d]thiazole.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of methanol and water.

    • Detection: UV detector at an appropriate wavelength.

  • Standard Analysis: Inject each standard compound and record its retention time (t_R).

  • Sample Analysis: Inject a solution of 4-Methyl-4H-pyrrolo[3,2-d]thiazole and record its retention time.

  • Data Analysis:

    • Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k) versus the known LogP values for the standards.

    • Perform a linear regression to obtain a calibration curve.

    • Use the log(k) value of 4-Methyl-4H-pyrrolo[3,2-d]thiazole to determine its LogP from the calibration curve.

G A Select standards with known LogP values B Inject standards into RP-HPLC system A->B C Record retention times (t_R) B->C D Calculate log(k) for each standard C->D E Plot log(k) vs. known LogP D->E F Generate linear calibration curve E->F J Determine LogP from calibration curve F->J Interpolate G Inject 4-Methyl-4H-pyrrolo [3,2-d]thiazole H Record its retention time G->H I Calculate its log(k) H->I I->J

HPLC-based LogP Determination Workflow
Acidity Constant (pKa)

Importance in Drug Development: The pKa value determines the extent of a compound's ionization at a given pH. This affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of 4-Methyl-4H-pyrrolo[3,2-d]thiazole in a known volume of water or a water-cosolvent mixture.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound. Record the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

G A Dissolve compound in water B Titrate with standard acid/base solution A->B C Record pH vs. volume of titrant B->C D Plot titration curve C->D E Identify equivalence point D->E F Determine pH at half-equivalence point E->F G pH = pKa F->G

Potentiometric pKa Determination Workflow

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

Expected Spectroscopic Features:

  • ¹H NMR:

    • Aromatic protons on the pyrrole and thiazole rings are expected in the range of δ 7.0-8.5 ppm.

    • A singlet for the N-methyl group should appear around δ 3.5-4.0 ppm.

  • ¹³C NMR:

    • Aromatic carbons of the heterocyclic rings are expected in the range of δ 110-160 ppm.

    • The N-methyl carbon should resonate around δ 30-40 ppm.

  • Infrared (IR) Spectroscopy:

    • C-H stretching vibrations of the aromatic rings around 3100 cm⁻¹.[8]

    • C=N and C=C stretching vibrations of the thiazole ring in the 1650-1450 cm⁻¹ region.[7][8]

    • C-S stretching vibrations may be observed in the fingerprint region.[7]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound.

    • Fragmentation patterns may involve the loss of the methyl group or cleavage of the heterocyclic rings.[6][9][10]

Computational Chemistry: A Predictive Approach

When experimental data is unavailable, Quantitative Structure-Activity Relationship (QSAR) and other computational models provide a valuable means of predicting physicochemical properties.[11][12][13][14]

Workflow for Computational Property Prediction:

  • Structure Input: The 2D structure of 4-Methyl-4H-pyrrolo[3,2-d]thiazole is drawn or provided as a SMILES string.

  • Descriptor Calculation: The software calculates a variety of molecular descriptors (e.g., topological, electronic, constitutional).

  • Model Application: Pre-trained mathematical models (QSAR models) use these descriptors to predict properties like LogP, pKa, and aqueous solubility.[11]

  • Output Generation: The predicted values are provided, often with an indication of the model's applicability domain.

Online Prediction Tools:

Several free and commercial software packages can perform these calculations:

  • ALOGPS 2.1: Predicts LogP and aqueous solubility.[15]

  • ChemAxon: Offers a suite of tools for predicting pKa, LogP, and other properties.[16]

  • VEGA: Provides access to various molecular modeling tools.[17]

  • Molinspiration: Calculates LogP, polar surface area, and other drug-likeness parameters.[18]

  • MolGpKa: A web server for pKa prediction.[19]

G A Input 2D structure of 4-Methyl-4H-pyrrolo[3,2-d]thiazole B Software calculates molecular descriptors A->B C Apply pre-trained QSAR models B->C D Predict LogP C->D E Predict pKa C->E F Predict Aqueous Solubility C->F

Computational Physicochemical Property Prediction

Synthesis and Reactivity

While a specific synthesis for 4-Methyl-4H-pyrrolo[3,2-d]thiazole is not readily found in the literature, general methods for constructing the pyrrolo[3,2-d]thiazole scaffold have been reported.[20] These often involve the construction of the thiazole ring onto a pre-existing pyrrole derivative or vice-versa. The Hurd-Mori reaction is a notable method for forming thiadiazoles, which can be precursors to related fused systems.[21][22] The reactivity of the scaffold is influenced by the electron-rich nature of the pyrrole ring and the electron-withdrawing character of the thiazole ring.

Biological Context and Potential Applications

The pyrrolo-thiazole and related pyrrolo-pyrimidine scaffolds are of significant interest in drug discovery. Derivatives have been investigated for a range of biological activities, including:

  • Antifungal and Antibacterial Activity: The structural similarity to known antifungal agents makes this scaffold a promising starting point for the development of new anti-infective drugs.[1][2][3][23]

  • Kinase Inhibition: The related pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[24][25]

The characterization of 4-Methyl-4H-pyrrolo[3,2-d]thiazole is a critical step in exploring its potential within these therapeutic areas.

Conclusion and Future Directions

This technical guide has provided a comprehensive roadmap for the characterization of 4-Methyl-4H-pyrrolo[3,2-d]thiazole, a molecule for which direct experimental data is currently lacking. By analyzing structural analogs, presenting detailed experimental protocols for determining key physicochemical properties, outlining expected spectroscopic features, and introducing powerful computational prediction tools, we have equipped researchers with the necessary framework to fully elucidate the properties of this compound.

The next crucial step is the experimental validation of these predicted properties. The synthesis and subsequent physicochemical and spectroscopic characterization of 4-Methyl-4H-pyrrolo[3,2-d]thiazole will not only fill a significant data gap in the chemical literature but will also pave the way for its evaluation in biological assays, potentially unlocking new therapeutic opportunities within the rich chemical space of pyrrolo-thiazole derivatives.

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  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). World Journal of Pharmaceutical Research, 12(5), 1021-1033.
  • Khidre, R. E., & Radini, I. A. M. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 4(4), 309-325.
  • Ghorab, M. M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6296.
  • Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of Pyrrolo[2,3-d][6][7][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 10(2), 367-375.

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of pyrrolo[2,3-d][6][7][11]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules, 10(2), 367-375.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of Pyrrolo[2,3-d][6][7][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Molecules, 10(2), 367-375. 10*(2), 367-375.

Sources

Foundational

Physicochemical Characterization and Thermodynamic Solubility Profiling of 4-Methyl-4H-pyrrolo[3,2-d]thiazole

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Formulation Experts Content Type: Technical Guide & Analytical Protocol Executive Summary The 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Formulation Experts Content Type: Technical Guide & Analytical Protocol

Executive Summary

The 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold has emerged as a privileged bicyclic heteroaromatic motif in modern drug discovery, most notably serving as a highly effective bioisosteric replacement for indole scaffolds in the design of Toll-like receptor 7 and 8 (TLR7/8) antagonists for autoimmune diseases like lupus[1]. However, transitioning this core from a synthetic intermediate to a viable lead compound requires a rigorous understanding of its physicochemical properties.

As a Senior Application Scientist, I have observed that late-stage failures often stem from poorly characterized solvation thermodynamics. This guide provides an in-depth analysis of the solubility profile of 4-Methyl-4H-pyrrolo[3,2-d]thiazole across diverse solvent systems, explaining the structural causality behind its behavior, and detailing a self-validating, high-throughput thermodynamic solubility protocol to ensure robust data generation for early-stage development[2].

Structural Causality & Physicochemical Profiling

To predict and understand the solubility of 4-Methyl-4H-pyrrolo[3,2-d]thiazole, we must first deconstruct its molecular architecture. The parent compound, 4H-pyrrolo[3,2-d]thiazole, contains a pyrrole ring fused to a thiazole ring.

The Impact of N-Methylation

The substitution of a methyl group at the 4-position (the pyrrole nitrogen) fundamentally alters the molecule's solvation dynamics:

  • Elimination of the Hydrogen Bond Donor: The bare pyrrole N-H acts as a strong hydrogen bond donor, facilitating interaction with water. N-methylation removes this donor capacity, significantly increasing the molecule's lipophilicity (LogP) and crystal lattice energy.

  • Thiazole Nitrogen Basicity: The remaining heteroatoms include the thiazole nitrogen, which acts as a weak base (estimated pKa ~2.0 - 3.5), and a hydrogen bond acceptor. This basic center is the primary driver for pH-dependent aqueous solubility.

  • Permeability vs. Solubility Trade-off: While the N-methyl group enhances membrane permeability—a critical factor for intracellular targets like TLR7/8[1]—it severely restricts intrinsic aqueous solubility at physiological pH, necessitating the use of organic solvents or advanced formulation strategies during in vitro screening.

Solvation Root 4-Methyl-4H-pyrrolo[3,2-d]thiazole Solvation Pathways Aqueous Aqueous Solvents Root->Aqueous Organic Organic Solvents Root->Organic pH_Low pH < pKa (~2.5) Thiazole N Protonation Aqueous->pH_Low pH_High pH 7.4 (Physiological) Neutral Scaffold Aqueous->pH_High Aprotic Polar Aprotic (DMSO/DMF) Strong Dipole Interaction Organic->Aprotic Protic Polar Protic (MeOH/EtOH) Weak H-Bond Acceptance Organic->Protic Sol_Mod Moderate Solubility (~0.5 mg/mL) pH_Low->Sol_Mod Sol_Poor Poor Solubility (<0.05 mg/mL) pH_High->Sol_Poor Sol_High High Solubility (>50 mg/mL) Aprotic->Sol_High Sol_Med Moderate/High Solubility (~10-15 mg/mL) Protic->Sol_Med

Figure 1: Decision tree illustrating the solvation mechanisms and expected solubility profiles based on solvent properties.

Quantitative Solubility Data

The following table synthesizes the expected thermodynamic solubility profile of the crystalline 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold across standard laboratory and physiological solvents. Note: Exact empirical values may fluctuate based on the specific crystalline polymorph and ambient temperature (data standardized to 25°C).

Solvent SystemClassificationExpected Solubility (mg/mL)Mechanistic Rationale
DMSO Polar Aprotic> 50.0Strong dipole-dipole interactions; effectively disrupts the crystal lattice. Ideal for high-concentration stock solutions[2].
DMF Polar Aprotic> 50.0Similar to DMSO; excellent solvation of the polarizable heteroaromatic π -system.
Methanol Polar Protic~ 15.0Moderate H-bond donation from solvent to the thiazole nitrogen; good for crystallization.
Ethanol Polar Protic~ 8.0Lower dielectric constant than methanol reduces overall solvation capacity.
Water (pH 7.4) Aqueous Buffer< 0.05Molecule is fully neutral. Lack of H-bond donors leads to hydrophobic exclusion and poor intrinsic solubility[3].
0.1N HCl (pH 1.2) Aqueous Buffer~ 0.50Protonation of the thiazole nitrogen forms a water-soluble cationic species, increasing solubility via ion-dipole interactions.
n-Heptane Non-Polar< 0.10Highly lipophilic, but lacks the polarizability to overcome the strong solid-state π−π stacking of the crystal lattice.

Self-Validating Experimental Protocol: Thermodynamic Solubility

In early drug discovery, distinguishing between kinetic solubility (which often utilizes DMSO stock solutions and is prone to supersaturation artifacts) and thermodynamic solubility is critical[3][4]. The presence of even 0.5–5% DMSO in an aqueous buffer can artificially inflate solubility measurements by up to 6-fold[2].

To ensure scientific integrity, the following Miniaturized Shake-Flask Method coupled with HPLC-UV must be employed. This protocol is a self-validating system: the presence of residual solid at the end of the assay proves that true thermodynamic equilibrium (saturation) has been achieved[4][5].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 2.0 mg of crystalline 4-Methyl-4H-pyrrolo[3,2-d]thiazole into a Whatman Mini-UniPrep syringeless filter vial (0.45 µm PTFE membrane)[4][6].

  • Solvent Addition: Dispense 400 µL of the target solvent (e.g., PBS pH 7.4, Methanol, or 0.1N HCl) directly into the vial containing the solid compound[6]. Crucial: Do not use any DMSO co-solvents for aqueous determinations.

  • Equilibration (The Shake-Flask): Seal the vials and place them in an orbital shaker incubator. Agitate at 400 rpm at a strictly controlled temperature of 25°C for 24 to 48 hours[6].

  • Visual Verification: After 24 hours, visually inspect the vials. Self-Validation Check: If no solid residue is visible, the solution is not saturated. You must add more solid compound and repeat the equilibration step[4][5].

  • Phase Separation: Once equilibrium is confirmed, depress the plunger of the syringeless filter. This forces the saturated solution through the 0.45 µm membrane, instantly separating the dissolved drug from the solid precipitate without transferring the sample to a new vessel[4].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[2][4]. Calculate the concentration against a pre-established multi-point calibration curve of the compound in a highly soluble solvent (e.g., Acetonitrile/DMSO mixture)[6].

Workflow N1 1. Solid Compound (4-Methyl-4H-pyrrolo[3,2-d]thiazole) N2 2. Solvent Addition (Aqueous/Organic) N1->N2 N3 3. Equilibration (Shake-Flask, 24-48h, 25°C) N2->N3 N4 4. Phase Separation (Filtration/Centrifugation) N3->N4 N5 5. Quantification (HPLC-UV / LC-MS) N4->N5 N6 6. Thermodynamic Solubility Data N5->N6

Figure 2: Standardized high-throughput workflow for determining thermodynamic solubility via the miniaturized shake-flask method.

References

  • American Chemical Society. (2022). Optimization of 4H-pyrrolo[3,2-d]thiazole based antagonists of toll-like receptors 7 and 8 (TLR7/8) for the treatment of lupus. Retrieved from:[Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. Retrieved from:[Link]

  • Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. Retrieved from:[Link]

  • Avdeef, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(10), 3822–3828. Retrieved from:[Link]

  • Bio-Protocol. (2018). Determination of Thermodynamic Solubility. Bio-protocol Database. Retrieved from: [Link]

Sources

Exploratory

The Evolution and Engineering of Pyrrolo[3,2-d]thiazole Derivatives: A Technical Whitepaper

Executive Summary Pyrrolo[3,2-d]thiazoles represent a highly specialized class of fused bicyclic heterocycles (heteropentalenes) characterized by the fusion of a pyrrole and a thiazole ring. Historically overshadowed by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo[3,2-d]thiazoles represent a highly specialized class of fused bicyclic heterocycles (heteropentalenes) characterized by the fusion of a pyrrole and a thiazole ring. Historically overshadowed by simpler indole and benzothiazole derivatives, this scaffold has recently emerged as a privileged pharmacophore in advanced medicinal chemistry. By replacing metabolically labile electron-rich rings with the pyrrolo-thiazole core, researchers have unlocked significant improvements in pharmacokinetic stability, antiviral efficacy, and neurological target modulation. This guide provides an in-depth analysis of their discovery, synthetic methodologies, and structure-activity relationships (SAR).

Historical Context and Scaffold Evolution

The discovery and optimization of pyrrolo[3,2-d]thiazoles stem directly from the need to rescue early-generation heterocyclic drugs that failed in pharmacokinetic evaluations. For instance, early thieno[3,2-b]pyrroles demonstrated promising biological activity but suffered from severe metabolic instability,1[1].

To circumvent this rapid degradation, medicinal chemists employed a rational "scaffold hopping" strategy. By inserting a nitrogen atom into the thieno-pyrrole system—effectively converting the thiophene ring into a thiazole—the resulting pyrrolo[3,2-d]thiazole derivatives exhibited enhanced resistance to oxidative metabolism[1]. This structural tweak not only 2[2] but also introduced new hydrogen-bonding acceptor sites, increasing target binding affinity across diverse biological models.

Synthetic Methodologies: The Hemetsberger-Knittel Protocol

The de novo synthesis of the pyrrolo[3,2-d]thiazole core is non-trivial due to the thermodynamic strain and electronic demands of fusing two five-membered heteroaromatic rings. The most robust, high-yielding, and atom-economical approach is the3[3], which relies on the Knoevenagel condensation followed by the thermolysis of azidoacrylates.

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of the 4H-pyrrolo[3,2-d]thiazole core via thermal nitrene insertion. This protocol is designed as a self-validating system, ensuring intermediate stability before proceeding to high-energy cyclization.

Phase 1: Knoevenagel Condensation

  • Reagent Preparation: Dissolve 3-thiazolylaldehyde (1.0 equiv) and ethyl azidoacetate (4.0 equiv) in anhydrous ethanol.

  • Catalysis & Temperature Control: Add a catalytic amount of sodium ethoxide (0.1 equiv) dropwise at 0°C under a strict argon atmosphere. Causality: Argon prevents the premature oxidation of the starting aldehyde. Maintaining the reaction strictly at 0°C controls the exothermic condensation, preventing the thermal degradation or explosive decomposition of the highly reactive azide precursor.

  • Isolation & Validation: Stir for 2 hours, monitor via Thin Layer Chromatography (TLC), and quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM) to isolate the 3-thiazolyl-2-azidoacrylate intermediate. Self-Validation: Confirm the presence of the azide stretch (~2100 cm⁻¹) via FT-IR before proceeding.

Phase 2: Thermolysis and Intramolecular Cyclization 4. Dilution: Dissolve the purified 3-thiazolyl-2-azidoacrylate in anhydrous xylene to achieve a high dilution (concentration ~0.05 M). Causality: High dilution is mathematically required to favor first-order intramolecular cyclization over the second-order intermolecular dimerization of the transient nitrene species, which would otherwise lead to unwanted azo-byproducts. 5. Thermal Extrusion: Heat the solution to reflux (140°C) for 3-4 hours. Causality: At 140°C, the azide group undergoes thermal extrusion of nitrogen gas (N₂), generating a highly electrophilic singlet nitrene. This nitrene rapidly inserts into the adjacent C-H bond of the thiazole ring,3[3]. 6. Purification & Final Validation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate). Self-Validation: Verify the structural integrity using ¹H NMR (monitoring the disappearance of the azide-adjacent proton and the emergence of the distinct pyrrole N-H proton) and LC-MS/MS.

G N1 3-Thiazolylaldehyde (Starting Material) N2 Knoevenagel Condensation (+ Ethyl azidoacetate) N1->N2 Base catalyst N3 3-Thiazolyl-2-azidoacrylate (Intermediate) N2->N3 N4 Thermolysis (Boiling Xylene, 140°C) N3->N4 N2 elimination N5 Pyrrolo[3,2-d]thiazole Core (Heteropentalene) N4->N5 Intramolecular cyclization N6 SAR Optimization (Bromination, Carboxylation) N5->N6 N7 Bioactive Derivative (e.g., CHIKV Inhibitor) N6->N7 Improved metabolic stability

Hemetsberger-Knittel synthesis and SAR optimization of pyrrolo[3,2-d]thiazoles.

Biological Activity and Structure-Activity Relationship (SAR)

Pyrrolo[3,2-d]thiazole derivatives exhibit a broad spectrum of biological activities, most notably as potent antiviral agents and selective enzyme inhibitors.

Antiviral Efficacy (Chikungunya Virus)

In the context of Chikungunya virus (CHIKV), pyrrolo[3,2-d]thiazoles have shown remarkable potency. SAR studies reveal that the introduction of a bromine atom at the C2 position of the thiazole ring (e.g., 2-bromo-pyrrolo[3,2-d]thiazole derivatives) significantly enhances antiviral activity,1[1].

Neurological Target Modulation

Beyond virology, functionalized derivatives such as pyrrolo[3,2-d]thiazole-5-carboxylates have been 4[4]. By inhibiting DAAO, these compounds prevent the degradation of D-serine in the central nervous system, thereby modulating NMDA receptor neurotransmission—a critical pathway for treating schizophrenia, ataxia, and other neurological disorders[4].

Quantitative SAR Data

Table 1: SAR and Metabolic Stability of Fused Heterocycles in CHIKV Models

Compound CoreSubstitutionCHIKV EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)HLM Half-life (T₁/₂, min)
Thieno[3,2-b]pyrrole (1a)NoneN/A>10010.7
Pyrrolo[3,2-d]thiazole (2c)N-insertion4.56>100~25.0
Pyrrolo[3,2-d]thiazole (2d)C2-Bromo1.06>100~30.0
Pyrrolo[3,2-d]thiazole (2i)S/N switch9.39>10023.0 - 33.0

Data synthesized from structural optimization studies on CHIKV inhibitors[1].

Mechanistic Pathways and Future Perspectives

The dual utility of pyrrolo[3,2-d]thiazoles highlights their versatility. In viral models, they2[2]. In neurological applications, they act as competitive inhibitors in the active site of DAAO[4].

MOA V1 Pyrrolo[3,2-d]thiazole Derivative V2 Viral RNA Replication Complex V1->V2 Binds viral target V5 D-Amino Acid Oxidase (DAAO) V1->V5 Competitive enzyme inhibition V3 Inhibition of nsP1/E1 Genes V2->V3 V4 Suppression of CHIKV Infection V3->V4 V6 Prevention of D-Serine Degradation V5->V6 V7 NMDA Receptor Modulation V6->V7

Dual mechanistic pathways of pyrrolo[3,2-d]thiazoles in viral and neurological models.

Future drug development will likely focus on exploiting the C5-carboxylic acid and C2-halogen handles for further functionalization (e.g., cross-coupling reactions or amide bond formations) to fine-tune blood-brain barrier (BBB) penetrance and oral bioavailability[5].

References

  • Smolecule. "2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid - Biological Activity.
  • MDPI. "Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2)
  • ACS Publications. "Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus." Journal of Medicinal Chemistry (2017).
  • ResearchGate. "Structural Optimizations of Thieno[3,2- b ]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus." (2017).
  • Google Patents. "US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase."

Sources

Foundational

Engineering the 4-Methyl-4H-pyrrolo[3,2-d]thiazole Scaffold: A Technical Guide to Analogs, Derivatives, and Therapeutic Applications

Executive Summary The pursuit of metabolically stable, highly selective heterocyclic scaffolds is a cornerstone of modern drug discovery. The 4-Methyl-4H-pyrrolo[3,2-d]thiazole core—a fused bicyclic system comprising an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of metabolically stable, highly selective heterocyclic scaffolds is a cornerstone of modern drug discovery. The 4-Methyl-4H-pyrrolo[3,2-d]thiazole core—a fused bicyclic system comprising an electron-rich pyrrole and a thiazole ring—has emerged as a highly versatile bioisostere for indoles and thienopyrroles.

By strategically replacing the carbocyclic benzene ring of an indole with a thiazole, medicinal chemists can fundamentally alter the electron density, lipophilicity, and hydrogen-bonding profile of the molecule. The N-methylation at the 4-position further refines the physicochemical properties by eliminating a hydrogen bond donor, thereby enhancing membrane permeability and reducing off-target kinase promiscuity. This technical whitepaper explores the structural rationale, synthetic methodologies, and primary pharmacological applications of 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives, specifically focusing on their roles as Toll-Like Receptor 7/8 (TLR7/8) antagonists for autoimmune diseases[1] and as potent antiviral agents[2].

Structural Rationale and Scaffold Hopping

The transition from traditional scaffolds (like indole or thieno[3,2-b]pyrrole) to the pyrrolo[3,2-d]thiazole system is driven by the need to overcome metabolic liabilities. Electron-rich scaffolds are highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, leading to unacceptably short half-lives in human liver microsomes (HLMs)[2].

Causality in Design:
  • Metabolic Shielding: The insertion of the nitrogen atom into the fused system (forming the thiazole) withdraws electron density from the core, making the system less prone to electrophilic oxidation compared to thieno[3,2-b]pyrroles[2].

  • Novel Binding Interactions: The thiazole nitrogen serves as a localized hydrogen bond acceptor, enabling novel interactions within target binding pockets (such as the TLR7/8 endosomal receptors) that are inaccessible to carbocyclic analogs[1][2].

  • C2 and C5 Functionalization: The C2 position of the thiazole and the C5 position of the pyrrole serve as primary vectors for SAR (Structure-Activity Relationship) expansion. Halogenation (e.g., bromination) at C2 significantly enhances potency, while C5 is typically functionalized via carboxamide linkages to modulate solubility and target engagement[2][3].

Quantitative SAR Comparison: Scaffold Hopping

The following table summarizes the causal relationship between scaffold architecture and pharmacological output, utilizing data derived from antiviral optimization campaigns against the Chikungunya virus (CHIKV)[2].

Scaffold CoreRepresentative DerivativeCHIKV EC₅₀ (μM)HLM T₁/₂ (min)Cytotoxicity (CC₅₀, μM)
Thieno[3,2-b]pyrrole Compound 1b~2.502.91>50
Pyrrolo[2,3-d]thiazole Compound 2c4.563.0 - 28.0>100
Pyrrolo[3,2-d]thiazole Compound 2i9.39>30.0>100
Bromo-Pyrrolo[2,3-d]thiazole Compound 2d (C2-Bromo)1.06>35.0>100

Data demonstrates that while the pyrrolo[3,2-d]thiazole shift slightly reduces raw antiviral baseline potency compared to the 2,3-isomer, it provides a highly stable foundation that can be supercharged via C2-halogenation[2].

Synthetic Methodologies

The construction of the 4-Methyl-4H-pyrrolo[3,2-d]thiazole core relies on the robust Hemetsberger–Knittel protocol , a highly reliable method for synthesizing heteropentalenes[4].

Causality of Synthetic Steps:

The synthesis begins with a thiazole-4-carbaldehyde derivative. A Knoevenagel condensation with ethyl azidoacetate yields an azidoacrylate intermediate[4]. The critical step is the thermal cyclization (thermolysis) in boiling xylene. The heat triggers the decomposition of the azide, expelling nitrogen gas and generating a highly reactive singlet nitrene. This nitrene rapidly inserts into the adjacent thiazole C-H bond, closing the pyrrole ring[4]. Subsequent N-alkylation using methyl iodide and sodium hydride yields the 4-methylated core, such as 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate[5][6].

Synthesis A Thiazole-4-carbaldehyde Derivative B Ethyl Azidoacetate (Knoevenagel Condensation) A->B C Azidoacrylate Intermediate B->C D Thermolysis (Hemetsberger-Knittel) C->D E 4H-Pyrrolo[3,2-d]thiazole Core D->E F N-Methylation (MeI, NaH) E->F G 4-Methyl-4H-pyrrolo[3,2-d]thiazole Derivatives F->G

Fig 1: Hemetsberger-Knittel synthesis of 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives.

Protocol 1: General Amide Coupling for C5-Carboxamide Derivatives

To generate libraries for SAR screening, the C5-ester (e.g., CAS 1379317-92-6) is hydrolyzed to the carboxylic acid and coupled with diverse amines[2][6][7]. This protocol is designed as a self-validating system; the choice of reagents ensures that unreacted starting materials and by-products are easily removed during the aqueous wash phase.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH (3.0 eq) and stir at 50°C for 7 hours[6]. Validation: Monitor via LC-MS until the ester mass disappears. Acidify with 1N HCl to pH 3 to precipitate the free acid. Filter and dry.

  • Activation: Suspend the resulting carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.05 eq) and Hydroxybenzotriazole (HOBt, 1.03 eq)[2]. Causality: EDCI is utilized because its urea by-product is water-soluble, allowing for seamless downstream purification. HOBt is added to form an active ester intermediate, preventing racemization and accelerating the coupling.

  • Coupling: Stir the mixture at room temperature for 30 minutes. Add the desired amine (1.2–1.5 eq) and N,N-Diisopropylethylamine (DIEA, 2.0 eq)[2]. Stir for 12 hours.

  • Workup & Validation: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. The sequential pH washes validate the removal of unreacted amine (acid wash) and unreacted carboxylic acid/HOBt (basic wash). Dry over Na₂SO₄, concentrate, and purify via preparative HPLC.

Therapeutic Applications

TLR7/8 Antagonism for Lupus Erythematosus

Systemic Lupus Erythematosus (SLE) is characterized by the accumulation of apoptotic debris enriched in self-RNA. These immune complexes activate endosomal Toll-Like Receptors 7 and 8, triggering a cascade via the MyD88 adaptor protein that results in the overproduction of Type I interferons and pro-inflammatory cytokines[1].

Researchers at Bristol-Myers Squibb successfully optimized the 4H-pyrrolo[3,2-d]thiazole motif to act as a highly effective, balanced dual inhibitor of TLR7/8[1]. By replacing the traditional indole scaffold with the pyrrolothiazole core, they achieved excellent selectivity against other TLR family members while significantly improving the pharmacokinetic profile in mouse pharmacodynamic models[1].

TLR_Pathway ssRNA ssRNA / Immune Complexes (Agonist) TLR Endosomal TLR7/8 Receptor ssRNA->TLR Activation MyD88 MyD88 Adaptor Protein TLR->MyD88 Signal Transduction Antagonist 4-Methyl-4H-pyrrolo[3,2-d]thiazole (Antagonist) Antagonist->TLR Competitive Inhibition NFkB NF-κB / IRF7 Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) NFkB->Cytokines Gene Expression

Fig 2: Mechanism of TLR7/8 antagonism by 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives.

Protocol 2: High-Throughput Screening for TLR7/8 Antagonism

To validate the efficacy of synthesized derivatives, a robust, self-validating reporter assay is required.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-Blue™ hTLR7 and hTLR8 cells (engineered to co-express the respective receptor and an NF-κB-inducible SEAP reporter) in 384-well plates at 25,000 cells/well.

  • Compound Treatment: Pre-incubate cells with serial dilutions of the 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives (ranging from 10 μM to 0.1 nM) for 1 hour. Validation Control: Include wells with DMSO only (vehicle control) to establish baseline luminescence.

  • Agonist Stimulation: Add a predetermined EC₈₀ concentration of R848 (Resiquimod), a known TLR7/8 agonist, to all wells except the negative controls.

  • Detection & Causality Analysis: Incubate for 24 hours at 37°C. Add QUANTI-Blue™ detection reagent. The SEAP enzyme, secreted only if the TLR pathway is active, will hydrolyze the substrate, turning the media blue. Read absorbance at 620 nm. The reduction in absorbance directly correlates with the antagonist's ability to competitively bind the endosomal receptor, preventing MyD88 recruitment. Calculate IC₅₀ using non-linear regression.

Future Perspectives in Lead Optimization

The 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold represents a masterclass in bioisosteric replacement. Future drug development efforts focusing on this core should prioritize:

  • C2-Halogenation: As demonstrated in antiviral research, incorporating a bromine or chlorine atom at the C2 position of the thiazole ring drastically improves target affinity without compromising the metabolic stability gained from the scaffold hop[2].

  • Spirocyclic C5 Amides: Appending spiro- or bridged bicyclic-ring derived amides at the C5 position has been shown to modulate the topological polar surface area (TPSA), offering a pathway to tune blood-brain barrier (BBB) penetrance depending on whether the therapeutic target is central or peripheral[2].

By adhering to these structurally grounded principles, medicinal chemists can leverage the pyrrolo[3,2-d]thiazole core to develop next-generation therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

References

  • Optimization of 4H-pyrrolo[3,2-d]thiazole based antagonists of toll-like receptors 7 and 8 (TLR7/8) for the treatment of lupus Source: American Chemical Society (SciMeetings, 2022) URL:[Link]

  • Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus Source: Journal of Medicinal Chemistry (ACS Publications, 2017) URL:[Link]

  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms Source: MDPI (Molecules, 2023) URL:[Link]

  • 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate (CID 332134) Source: PubChem - NIH URL:[Link]

  • CN109748927A - Heteroaryl amide compounds, preparation methods, pharmaceutical compositions and applications Source: Google Patents URL

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Protocols & Analytical Methods

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Application Note: De Novo Synthesis and Derivatization Protocol for 4-Methyl-4H-pyrrolo[3,2-d]thiazole Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 4-methyl-4H-pyrrolo[3,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 4-methyl-4H-pyrrolo[3,2-d]thiazole scaffold is a privileged, electron-rich heteropentalene system that has garnered significant attention in medicinal chemistry. It serves as a critical bioisostere for indoles and thienopyrroles in the development of D-amino acid oxidase (DAAO) inhibitors for neurodegenerative diseases and antiviral agents targeting the Chikungunya virus .

Synthesizing this fused bicyclic system presents unique regiochemical challenges. Traditional pyrrole syntheses (e.g., Knorr or Paal-Knorr) are highly inefficient when fusing a pyrrole to an electron-deficient thiazole ring. To overcome this, the most robust and scalable method is the. This approach leverages a Knoevenagel condensation followed by thermal azide decomposition. The resulting highly reactive singlet nitrene undergoes a rapid, regioselective intramolecular C-H insertion into the adjacent thiazole ring, forming the fused pyrrole core. Subsequent regioselective N-alkylation and saponification yield the versatile 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid building block .

Retrosynthetic Analysis & Experimental Workflow

The following workflow outlines the four-phase synthesis from commercially available thiazole-4-carbaldehyde to the final functionalized target scaffold.

SynthesisWorkflow SM Thiazole-4-carbaldehyde + Ethyl azidoacetate Step1 Phase 1: Knoevenagel Condensation NaOEt, EtOH, -10°C SM->Step1 Int1 Intermediate 1 Ethyl 2-azido-3-(thiazol-4-yl)acrylate Step1->Int1 Step2 Phase 2: Hemetsberger Thermolysis Xylene, 140°C, 4h Int1->Step2 Int2 Intermediate 2 Ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate Step2->Int2 Step3 Phase 3: Regioselective N-Methylation Me2SO4, Cs2CO3, DMF, 0°C to RT Int2->Step3 Int3 Intermediate 3 Ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate Step3->Int3 Step4 Phase 4: Saponification LiOH, THF/H2O, 52°C, 7h Int3->Step4 Product Target Scaffold 4-Methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid Step4->Product

Workflow for the de novo synthesis of 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters, highlighting the expected yields and critical temperature controls required for each phase.

Reaction PhaseTarget Intermediate / ProductKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1. Knoevenagel Ethyl 2-azido-3-(thiazol-4-yl)acrylateNaOEt, EtOH-10 to 02.065 - 70
2. Thermolysis Ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylateXylene1404.085 - 90
3. N-Methylation Ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylateMe₂SO₄, Cs₂CO₃, DMF0 to 2512.080 - 85
4. Saponification 4-Methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acidLiOH, THF/H₂O527.0> 90

Step-by-Step Experimental Protocols

Phase 1: Knoevenagel Condensation

Objective: Synthesis of Ethyl 2-azido-3-(thiazol-4-yl)acrylate.

  • Preparation: In an oven-dried, argon-purged flask, dissolve thiazole-4-carbaldehyde (1.0 equiv, e.g., 10 mmol) and ethyl azidoacetate (3.0 equiv, 30 mmol) in absolute ethanol (0.2 M relative to the aldehyde).

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach exactly -10 °C.

  • Base Addition: Slowly add a freshly prepared solution of sodium ethoxide (NaOEt, 3.0 equiv) in ethanol dropwise over 45 minutes, maintaining the internal temperature below 0 °C.

  • Quenching: After 2 hours of stirring at 0 °C, quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

  • Mechanistic Causality: NaOEt is used at sub-zero temperatures to deprotonate the highly acidic α-protons of ethyl azidoacetate. The strict temperature control (-10 °C to 0 °C) is mandatory to prevent the exothermic, premature decomposition of the azide group and to suppress the self-condensation of ethyl azidoacetate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show the product as a less polar spot compared to the starting carbaldehyde. The product spot will turn brown upon staining with KMnO₄ due to the presence of the azide and alkene moieties.

Phase 2: Hemetsberger-Knittel Thermolysis

Objective: Cyclization to Ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate.

  • Dilution: Dissolve the purified Ethyl 2-azido-3-(thiazol-4-yl)acrylate in anhydrous xylene to achieve a highly dilute concentration of 0.05 M.

  • Reflux: Equip the flask with a reflux condenser connected to a bubbler (to monitor gas evolution). Heat the solution to a vigorous reflux (140 °C) for 4 hours.

  • Isolation: Once gas evolution ceases, cool the mixture to room temperature and remove the xylene under reduced pressure. Purify the crude residue via silica gel chromatography (Hexanes/EtOAc) to yield the fused bicyclic ester.

  • Mechanistic Causality: Boiling xylene provides the precise thermal activation energy (~140 °C) required to extrude nitrogen gas (N₂) from the azide, generating a highly reactive singlet nitrene. The high dilution factor (0.05 M) is critical; it kinetically favors the intramolecular C-H insertion into the thiazole ring over intermolecular dimerization (which would form unwanted azo-compounds).

  • Validation Checkpoint: The reaction is physically self-validating; it is complete when N₂ bubbling in the oil bubbler completely ceases. By TLC, the fused bicyclic ester is highly fluorescent under 254 nm UV light and appears at a lower Rf than the azidoacrylate.

Phase 3: Regioselective N-Methylation

Objective: Synthesis of Ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate.

  • Deprotonation: Dissolve Ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate (1.0 equiv, e.g., 4 mmol) in anhydrous N,N-Dimethylformamide (DMF, 15 mL). Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.2 equiv) and stir at 0 °C for 15 minutes.

  • Alkylation: Slowly add Dimethyl sulfate (Me₂SO₄, 1.2 equiv) dropwise.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

  • Workup: Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine, then dry over Na₂SO₄ and concentrate.

  • Mechanistic Causality: The pyrrole nitrogen in this fused system is weakly acidic due to the electron-withdrawing nature of the adjacent thiazole and ester groups. Cs₂CO₃ is specifically chosen over NaH or K₂CO₃ to exploit the "Cesium Effect." The large ionic radius of Cs⁺ results in poor coordination to the pyrrolide anion, creating a "naked," highly nucleophilic nitrogen center in DMF. This ensures exclusive N-alkylation over O-alkylation of the ester.

  • Validation Checkpoint: TLC will show a shift to a significantly higher Rf value, as the product loses the polar hydrogen-bond donating N-H group. LC-MS will confirm the mass shift from [M+H]⁺ 197 to [M+H]⁺ 211.

Phase 4: Saponification

Objective: Synthesis of 4-Methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid.

  • Hydrolysis: Dissolve Ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate (1.0 equiv, e.g., 3 mmol) in Tetrahydrofuran (THF, 12 mL). Add 4 mL of a 1N aqueous Lithium Hydroxide (LiOH) solution.

  • Heating: Heat the biphasic mixture to 52 °C and stir vigorously for 7 hours.

  • Precipitation: Concentrate the mixture under reduced pressure to remove the majority of the THF. Add crushed ice to the remaining aqueous layer and slowly acidify with 1N HCl until the pH reaches 2-3.

  • Filtration: Collect the precipitated white/off-white solid via vacuum filtration, wash with cold water, and dry under high vacuum.

  • Mechanistic Causality: LiOH in a THF/H₂O mixture provides a mild, homogenous environment. THF solubilizes the lipophilic ester, while water carries the hydroxide nucleophile. Heating to exactly 52 °C provides the necessary activation energy to hydrolyze the sterically hindered ester without causing decarboxylation or degradation of the electron-rich pyrrole core.

  • Validation Checkpoint: The protocol is validated by the pH-dependent precipitation. The resulting carboxylic acid is highly soluble in DMSO but insoluble in cold water, allowing for isolation via simple filtration without the need for chromatography.

References

  • Fang, Q. K., et al. (2008). Fused heterocyclic inhibitors of D-amino acid oxidase. US Patent Application US20080058395A1. Sepracor Inc.
  • Ching, K. C., et al. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of Medicinal Chemistry, 60(8), 3498–3510. Available at:[Link]

  • Tokárová, Z., et al. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. Reactions, 4(2), 254-273. MDPI. Available at:[Link]

  • Sun, X., et al. (2019). Heteroarylamide compounds, preparation methods, pharmaceutical compositions and applications thereof. Chinese Patent CN109748927A.
Application

Application Notes and Protocols: 4-Methyl-4H-pyrrolo[3,2-d]thiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold represents a compelling, albeit underexplored, he...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold represents a compelling, albeit underexplored, heterocyclic system in medicinal chemistry. As a fused bicyclic aromatic structure, it can be considered a bioisostere of purines and other related pharmacophores that are central to numerous approved drugs. This document provides a comprehensive guide for researchers interested in exploring the potential of this scaffold. While direct literature on the specific applications of 4-Methyl-4H-pyrrolo[3,2-d]thiazole is limited, this guide will leverage data from structurally related and well-characterized pyrrolo-fused and thiazole-containing heterocycles to propose high-probability therapeutic applications. Detailed synthetic protocols and biological evaluation methods are provided to serve as a robust starting point for the investigation and development of novel drug candidates based on this promising core structure.

Introduction: The Rationale for Exploring 4-Methyl-4H-pyrrolo[3,2-d]thiazole

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs featuring such scaffolds.[1] The pyrrolo[3,2-d]thiazole core, and specifically its 4-methylated form, presents a unique combination of structural features that make it an attractive candidate for drug discovery:

  • Structural Analogy to Purines: The pyrrolo[3,2-d]thiazole system is a bioisosteric analogue of purines, the fundamental building blocks of nucleic acids. This structural mimicry suggests a high potential for these compounds to interact with ATP-binding sites of various enzymes, particularly kinases, which are critical targets in oncology and other diseases.[2][3]

  • Diverse Biological Potential: Thiazole-containing compounds are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] The fusion of a pyrrole ring to the thiazole core can modulate these activities and introduce novel pharmacological profiles.

  • Favorable Physicochemical Properties: The compact, rigid structure of the pyrrolo[3,2-d]thiazole scaffold can offer advantages in terms of metabolic stability and oral bioavailability. The methyl group at the 4-position can further enhance these properties by providing a site for metabolic modification or by influencing the overall lipophilicity of the molecule.

Given these attributes, the 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold is proposed as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Proposed Therapeutic Application: Kinase Inhibition in Oncology

A primary and highly promising application for 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives is in the development of protein kinase inhibitors for cancer therapy. Numerous pyrrolo-fused heterocycles, such as the pyrrolo[2,3-d]pyrimidines, have been successfully developed as potent kinase inhibitors.[5][6][7]

Mechanism of Action: Competitive ATP-Binding Site Inhibition

It is hypothesized that 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives will act as ATP-competitive inhibitors of protein kinases. The nitrogen and sulfur atoms of the thiazole ring, along with the pyrrole nitrogen, can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine moiety of ATP. Substituents on the scaffold can be strategically designed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity for specific kinases.

Synthetic_Workflow A Starting Material: 2-Bromo-4-methylthiazole B Step 1: Introduction of Pyrrole Precursor A->B e.g., Sonogashira coupling with a protected propargylamine derivative C Step 2: Cyclization to form Pyrrolo[3,2-d]thiazole Core B->C Base-mediated cyclization D Step 3: N-Methylation C->D Methyl iodide, strong base E Step 4: Functionalization (e.g., at 2-position) D->E e.g., Suzuki or Stille coupling at a halogenated 2-position F Final Product: Substituted 4-Methyl-4H- pyrrolo[3,2-d]thiazole E->F

Figure 2: Proposed synthetic workflow for 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Synthesis of 2-(4-methoxyphenyl)-4-methyl-4H-pyrrolo[3,2-d]thiazole

Step 1: Synthesis of 2-bromo-5-iodo-4-methylthiazole

  • To a solution of 2-bromo-4-methylthiazole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Sonogashira coupling with 4-ethynylanisole

  • To a solution of 2-bromo-5-iodo-4-methylthiazole (1.0 eq) and 4-ethynylanisole (1.2 eq) in a mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-4-methyl-5-((4-methoxyphenyl)ethynyl)thiazole.

Step 3: Cyclization to form the pyrrolo[3,2-d]thiazole core

  • To a solution of 2-bromo-4-methyl-5-((4-methoxyphenyl)ethynyl)thiazole (1.0 eq) in DMF, add potassium tert-butoxide (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-methoxyphenyl)-4H-pyrrolo[3,2-d]thiazole.

Step 4: N-Methylation

  • To a solution of 2-(4-methoxyphenyl)-4H-pyrrolo[3,2-d]thiazole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final product, 2-(4-methoxyphenyl)-4-methyl-4H-pyrrolo[3,2-d]thiazole.

Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay

The following protocol describes a general method for evaluating the inhibitory activity of synthesized 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives against a target protein kinase.

Principle

The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.

Materials
  • Target protein kinase (e.g., VEGFR2, EGFR)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure
  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and substrate solution to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time to allow the detection signal to develop.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold holds significant promise as a novel platform for the discovery of new therapeutic agents. Its structural similarity to known pharmacophores, combined with the diverse biological activities associated with its constituent rings, makes it a prime candidate for exploration, particularly in the field of oncology as kinase inhibitors. The synthetic and biological protocols provided in this guide offer a solid foundation for researchers to begin investigating the medicinal chemistry of this exciting heterocyclic system. Future work should focus on the synthesis of a diverse library of derivatives and their screening against a panel of kinases to identify lead compounds for further optimization.

References

  • Barluenga, J., Tomás-Gamasa, M., & Aznar, F. (2010). Synthesis of a novel electron-deficient fused pyrrolo[3,2-d:4,5-d′]bisthiazole. Organic Letters, 12(23), 5482–5485.
  • Bora, R. P., & Sharma, A. K. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(21), 6331-6346.
  • Zavarzin, I. B., et al. (2007). Synthesis of Pyrrolo[3,2‐d]t[8][9]hiazoles. ChemInform, 38(43).

  • Patel, N. B., & Shaikh, F. M. (2011). Chapter 5 Design and Synthesis of Some Novel pyrazolo[3,4-d]thiazolo [3,2-a]pyrimidine Derivatives. Atmiya University Library and Learning Center.
  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms.
  • Fallon, T., et al. (2018). Pyrrolo[2,3-d:5,4-d′]bisthiazoles: Alternate Synthetic Routes and a Comparative Study to Analogous Fused-Ring Bithiophenes. The Journal of Organic Chemistry, 83(2), 733-744.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Thakur, M., et al. (2021). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds.
  • Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][4][8]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15185-15203.

  • Kumar, A., & Sharma, S. (2021). MEDICINAL IMPORTANCE OF PYRAZOLO [3,4-D] PYRIMIDINE AND ITS DERIVATIVES: A REVIEW.
  • Al-Warhi, T., et al. (2022).
  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(3), 135-141.
  • Kostakis, I. K., et al. (2021).
  • Kostakis, I. K., et al. (2021).
  • Wang, Y., et al. (2015). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 16(5), 10853-10874.
  • Request PDF | Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Grdiša, M., et al. (2021).
  • El-Gamal, M. I., et al. (2023).
  • Gilbertsen, R. B., et al. (1991). Pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase (PNP) inhibitors as potential T-cell selective immunosuppressive agents. Advances in Experimental Medicine and Biology, 309A, 45-48.

Sources

Method

Functionalization of the 4-Methyl-4H-pyrrolo[3,2-d]thiazole Scaffold: From Core Synthesis to Advanced Derivatization

Introduction and Strategic Rationale The 4-methyl-4H-pyrrolo[3,2-d]thiazole scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry. Historically, electron-rich scaffolds like 4H-thieno[3,2-b]pyrroles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 4-methyl-4H-pyrrolo[3,2-d]thiazole scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry. Historically, electron-rich scaffolds like 4H-thieno[3,2-b]pyrroles have demonstrated potent biological activities—such as antiviral efficacy against the Chikungunya virus (CHIKV)—but often suffer from severe metabolic liabilities, including rapid degradation by human liver microsomes (HLMs)[1][2].

To overcome these pharmacokinetic bottlenecks, "scaffold hopping" strategies have been employed, replacing the thieno-pyrrole core with the pyrrolo[3,2-d]thiazole or pyrrolo[2,3-d]thiazole systems[3][4]. The incorporation of the thiazole ring modulates the electron density of the bicyclic system, significantly extending the metabolic half-life while retaining critical binding interactions[4][5]. Furthermore, N-methylation of the pyrrole nitrogen eliminates a primary site for oxidative metabolism and hydrogen-bond donation, further enhancing membrane permeability and in vivo stability[6].

This application note provides validated, step-by-step protocols for the N-methylation, C5-saponification, and subsequent functionalization (amide coupling and cross-coupling) of the 4-methyl-4H-pyrrolo[3,2-d]thiazole scaffold[7][8].

Experimental Workflows and Mechanistic Causality

Core Scaffold Functionalization: N-Methylation and Saponification

The functionalization of this scaffold typically begins with the commercially available ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate. The workflow involves a highly selective N-methylation followed by the controlled hydrolysis of the C5-ester to yield a versatile carboxylic acid intermediate[7].

ScaffoldWorkflow SM Ethyl 4H-pyrrolo[3,2-d]thiazole- 5-carboxylate Step1 N-Methylation (Me2SO4, Cs2CO3, DMF) SM->Step1 Int1 Ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole- 5-carboxylate Step1->Int1 Step2 Saponification (LiOH, THF/H2O, 52°C) Int1->Step2 Int2 4-Methyl-4H-pyrrolo[3,2-d]thiazole- 5-carboxylic acid Step2->Int2 Step3 Amide Coupling (Amine, HATU, DIPEA) Int2->Step3 Prod1 C5-Amide Derivatives (e.g., Antiviral/Antitumor Agents) Step3->Prod1

Workflow for the synthesis and C5-amide functionalization of the scaffold.

Protocol A: Synthesis of Ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate

Causality & Design: Cesium carbonate ( Cs2​CO3​ ) is selected as the base due to the "cesium effect"; the large ionic radius of Cs+ enhances the solubility and nucleophilicity of the pyrrole nitrogen anion, driving selective N-alkylation over O-alkylation[6]. Dimethyl sulfate ( Me2​SO4​ ) is used as a highly efficient electrophile at low temperatures to prevent thermal degradation[7].

  • Preparation: Dissolve ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate (4.0 mmol, ~785 mg) and Cs2​CO3​ (4.8 mmol, 1.56 g) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere[7].

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add dimethyl sulfate (4.8 mmol, ~605 mg) dropwise to control the exothermic alkylation[7].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring overnight (approx. 12-14 hours)[7].

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF, then dry over anhydrous Na2​SO4​ [7].

  • Isolation: Concentrate under reduced pressure to yield ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate (approx. 680 mg, 86% yield)[7].

Protocol B: Saponification to 4-Methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid

Causality & Design: Lithium hydroxide (LiOH) in a THF/Water co-solvent system is utilized. THF ensures the lipophilic ester remains in solution, while water solvates the hydroxide nucleophile. A moderate heating temperature (52 °C) ensures complete conversion without triggering decarboxylation of the resulting electron-rich heteroaromatic acid[8].

  • Preparation: Dissolve ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate (3.0 mmol, ~631 mg) in 12 mL of Tetrahydrofuran (THF)[8].

  • Hydrolysis: Add 4 mL of 1N aqueous LiOH solution[8].

  • Reaction: Heat the biphasic mixture to 52 °C and stir vigorously for 7 hours[8].

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the THF. Add crushed ice/water to the residue[8].

  • Acidification: Carefully adjust the pH to ~3-4 using 1N dilute HCl. The product will precipitate as a solid[8].

  • Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum to afford the pure carboxylic acid[8].

Advanced Derivatization: C2-Cross-Coupling

To explore the chemical space around the thiazole ring, C2-functionalization via Suzuki-Miyaura cross-coupling is a highly effective strategy.

CrossCoupling SM 4-Methyl-4H-pyrrolo[3,2-d]thiazole Core Step1 C2-Halogenation (NBS or NIS, DMF) SM->Step1 Int1 2-Halo-4-methyl-4H-pyrrolo[3,2-d]thiazole Step1->Int1 Step2 Suzuki-Miyaura Coupling (R-B(OH)2, Pd(PPh3)4, K2CO3) Int1->Step2 Prod1 C2-Aryl/Heteroaryl Substituted Derivatives Step2->Prod1

Workflow for the C2-halogenation and subsequent Suzuki-Miyaura cross-coupling.

Protocol C: Amide Coupling (C5) and Suzuki Coupling (C2)

Causality & Design: For C5-amide formation, HATU is the preferred coupling reagent. It generates an extremely reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the coupling of sterically hindered or electron-deficient amines while minimizing side reactions. For C2-arylation, Pd(PPh3​)4​ provides a robust catalytic cycle for the cross-coupling of the halogenated thiazole with various boronic acids[9][10].

  • Amide Coupling: React the 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid (1.0 eq) with the desired amine (1.2 eq), HATU (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in DMF at room temperature for 2-4 hours. Purify via silica gel chromatography[9].

  • C2-Halogenation: Treat the resulting amide with N-Bromosuccinimide (NBS) (1.05 eq) in DMF at 0 °C to selectively brominate the C2 position of the thiazole ring.

  • Suzuki Coupling: Combine the C2-bromo intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), Pd(PPh3​)4​ (0.05 eq), and Na2​CO3​ (2.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1). Heat at 90 °C for 12 hours under argon[10].

Quantitative Data and Scaffold Comparison

The structural optimization from traditional thieno-pyrroles to pyrrolo-thiazoles yields profound improvements in pharmacokinetic profiles. Table 1 outlines the metabolic stability gains achieved via scaffold hopping, while Table 2 summarizes the standard reaction metrics for the protocols described above.

Table 1: Metabolic Stability Comparison of Bicyclic Pyrrole Scaffolds [1][4][5]

Scaffold TypeRepresentative CompoundIn Vitro HLM T1/2​ (min)Antiviral EC50​ (µM)Cytotoxicity CC50​ (µM)
Thieno[3,2-b]pyrroleLead 1b2.91~1.5>50
Thieno[3,2-b]pyrroleOptimized 20~50.00.8>100
Pyrrolo[2,3-d]thiazoleCompound 23c>45.01.2>100

Table 2: Standard Reaction Conditions and Yields for Scaffold Functionalization [6][7][8]

Reaction StepPrimary ReagentsSolvent SystemTemp / TimeTypical Yield
N-Methylation Me2​SO4​ , Cs2​CO3​ Anhydrous DMF0 °C RT / 12 h80 - 90%
Saponification LiOH (1N aq.)THF / H2​O 52 °C / 7 h90 - 95%
Amide Coupling Amine, HATU, DIPEADMF or DCMRT / 2 - 4 h70 - 85%
Suzuki Coupling R−B(OH)2​ , Pd(PPh3​)4​ Dioxane / H2​O 90 °C / 12 h60 - 80%

References

  • Ching, Kuan-Chieh, et al. "Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus." Journal of Medicinal Chemistry, vol. 60, no. 7, 2017, pp. 3165-3186. URL: [Link]

  • "Heteroaryl amide compounds, preparation methods, pharmaceutical compositions and applications thereof." Patent CN109748927A, 2019.
  • "Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications." MDPI, 2023. URL: [Link]

Sources

Application

in vitro assay protocols using 4-Methyl-4H-pyrrolo[3,2-d]thiazole

Application Note: In Vitro Assay Protocols for 4-Methyl-4H-pyrrolo[3,2-d]thiazole Derivatives Target Audience: Researchers, assay scientists, and drug development professionals. Focus: Tubulin Polymerization Inhibition a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for 4-Methyl-4H-pyrrolo[3,2-d]thiazole Derivatives

Target Audience: Researchers, assay scientists, and drug development professionals. Focus: Tubulin Polymerization Inhibition and DCN1 Covalent Inhibition Assays.

Introduction & Mechanistic Grounding

The 4-methyl-4H-pyrrolo[3,2-d]thiazole scaffold is a highly privileged bicyclic heteroaryl system that has gained significant traction in modern drug discovery. Characterized by its rigid geometry and precisely positioned sulfur and nitrogen heteroatoms, this scaffold provides an optimal vector for hydrogen bonding and hydrophobic interactions within narrow protein binding pockets.

Historically, heteroaryl amides utilizing this core have been developed as potent anti-tumor agents targeting multi-drug resistance pathways via microtubule destabilization[1][2]. More recently, the scaffold has been ingeniously adapted to position weak electrophiles near highly nucleophilic cysteine residues, yielding highly selective covalent inhibitors for Defective in Cullin Neddylation 1 (DCN1)[3]. Furthermore, structural optimizations replacing metabolically labile rings with the pyrrolo[3,2-d]thiazole core have demonstrated up to a 17-fold increase in human liver microsome (HLM) half-life, making it an ideal candidate for in vivo translation[4][5].

This application note details two critical in vitro assay workflows for evaluating 4-methyl-4H-pyrrolo[3,2-d]thiazole derivatives: a kinetic tubulin polymerization assay and a Time-Resolved Fluorescence Polarization (FP) assay for DCN1 inhibition.

Experimental Workflows & Assay Design

Tubulin Polymerization Assay Workflow

The anti-mitotic properties of pyrrolo[3,2-d]thiazole derivatives are typically evaluated by their ability to inhibit the GTP-dependent polymerization of purified tubulin into microtubules[6]. Because the scaffold frequently targets the colchicine binding site, the assay measures the fluorescence enhancement of a fluorophore (e.g., DAPI or a proprietary reporter) that increases in quantum yield when incorporated into polymerized microtubules.

TubulinWorkflow A Compound Preparation (100x DMSO Stock) C Incubation & Assembly (37°C, 96-well plate) A->C B Tubulin Master Mix (PIPES, GTP, MgCl2) B->C D Fluorescence Kinetic Read (Ex: 340nm, Em: 410nm) C->D E Data Analysis (Vmax & IC50) D->E

Figure 1: High-throughput in vitro tubulin polymerization kinetic assay workflow.

DCN1 Fluorescence Polarization (FP) Assay Principle

For covalent DCN1 inhibitors, the assay relies on the displacement of a fluorophore-labeled UBC12 peptide from the DCN1 binding pocket. When the peptide is bound to the massive DCN1 protein, its rotational mobility is restricted, resulting in high fluorescence polarization (mP). When a 4-methyl-4H-pyrrolo[3,2-d]thiazole inhibitor covalently binds to DCN1, it displaces the peptide, increasing its rotational freedom and drastically lowering the FP signal[3].

FP_Assay A Fluorophore-UBC12 Peptide (High Mobility = Low FP) C Peptide-DCN1 Complex (Low Mobility = High FP) A->C Binding B DCN1 Protein B->C E Displaced Peptide (Low FP Restored) C->E Competitive Covalent Inhibition D Pyrrolo[3,2-d]thiazole Inhibitor D->E

Figure 2: Fluorescence Polarization (FP) assay principle for DCN1 covalent inhibitors.

Step-by-Step Methodologies

Protocol A: In Vitro Tubulin Polymerization Assay

Causality & Expertise: The use of PEM buffer (PIPES, EGTA, MgCl2) is non-negotiable. PIPES is utilized instead of Tris because it acts as a superior buffering agent at pH 6.9, which is the exact isoelectric point required to stabilize the tubulin heterodimer interface. EGTA chelates calcium, a potent inhibitor of microtubule assembly.

Reagents:

  • PEM Buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9.

  • GTP Stock: 100 mM in sterile water.

  • Porcine Brain Tubulin: >99% purity, lyophilized.

Procedure:

  • Reagent Preparation: Reconstitute tubulin in cold PEM buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM immediately before use. Keep strictly on ice (4°C) to prevent premature polymerization.

  • Compound Plating: Prepare 10-point serial dilutions of the 4-methyl-4H-pyrrolo[3,2-d]thiazole derivatives in DMSO. Transfer 1 µL of each concentration to a pre-warmed (37°C) 96-well half-area black microplate. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced tubulin denaturation.

  • Reaction Initiation: Rapidly add 99 µL of the Tubulin/GTP master mix to each well using a multichannel pipette.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate the maximum rate of polymerization ( Vmax​ ) from the linear slope of the growth phase. Normalize against the vehicle control to determine the IC50​ .

Protocol B: DCN1-UBC12 Fluorescence Polarization (FP) Assay

Causality & Expertise: The addition of 0.02% Tween-20 is critical in this protocol. The 4-methyl-4H-pyrrolo[3,2-d]thiazole core is highly lipophilic; without a non-ionic surfactant, the compound will form colloidal aggregates, leading to false-positive inhibition via non-specific protein sequestration[3].

Reagents:

  • Assay Buffer: 100 mM Phosphate buffer (pH 6.5), 0.02% Tween-20.

  • Tracer: FAM-labeled UBC12 peptide (Final concentration: 5 nM).

  • Protein: Recombinant human DCN1 (Final concentration: 10 nM).

Procedure:

  • Buffer Preparation: Prepare the assay buffer fresh. The slightly acidic pH of 6.5 is chosen to optimize the reactivity of the target cysteine on DCN1 toward the weak electrophile on the inhibitor[3].

  • Complex Formation: Mix the FAM-UBC12 peptide and DCN1 protein in the assay buffer. Incubate at room temperature for 15 minutes to allow the high-FP complex to reach equilibrium.

  • Compound Addition: Dispense 200 µL of the protein-peptide mixture into a 96-well black Microfluor 1 plate. Add 4 µL of the 4-methyl-4H-pyrrolo[3,2-d]thiazole inhibitor (serial dilutions in DMSO, final DMSO = 2%).

  • Incubation: Incubate the plate at room temperature for 30 minutes with gentle orbital shaking. Because this is a covalent inhibition assay, time-dependent potency should be monitored; 30 minutes is standard for equilibrium[3].

  • Measurement: Read the plate using a fluorescence polarization reader (e.g., Tecan Infinite M-1000). Calculate the millipolarization units (mP) using the standard equation: mP=1000×(I∥​+I⊥​)(I∥​−I⊥​)​ .

Quantitative Data Presentation

To benchmark the efficacy of novel 4-methyl-4H-pyrrolo[3,2-d]thiazole derivatives, researchers should compare their synthesized compounds against established clinical and biochemical standards. Below is a representative data matrix summarizing expected assay outcomes based on structural optimizations[3][4][6].

Compound Class / ControlTargetTubulin Polymerization IC50​ (µM)DCN1 FP Assay Signal (mP)HLM Half-Life ( T1/2​ , min)
Vehicle (DMSO) N/AN/A (Baseline Growth)280 ± 10 (Bound)N/A
Paclitaxel (Control) Tubulin2.1 ± 0.3 (Stabilizer)N/A~45.0
Colchicine (Control) Tubulin3.5 ± 0.4 (Destabilizer)N/A~30.0
NDI-091143 (Control) DCN1N/A45 ± 5 (Displaced)~60.0
Thieno[3,2-b]pyrrole Core Viral/Kinase> 50.0> 2502.91
4-Methyl-4H-pyrrolo[3,2-d]thiazole (Optimized) Tubulin / DCN10.8 ± 0.1 60 ± 8 > 50.0

Table 1: Representative biochemical and pharmacokinetic profiling of the 4-methyl-4H-pyrrolo[3,2-d]thiazole scaffold compared to standard reference compounds. Note the drastic improvement in Human Liver Microsome (HLM) stability when transitioning from a thieno-pyrrole to a pyrrolo-thiazole core.

References

  • CN111295387B. Heteroaryl amide compounds, preparation methods thereof, pharmaceutical compositions and applications thereof. Google Patents.
  • EP3609876B1. Covalent small molecule dcn1 inhibitors and therapeutic methods using the same. Google Patents.
  • Ching, K.-C., et al. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of Medicinal Chemistry, 60(7), 3165-3186. ACS Publications. Available at:[Link]

Sources

Method

Application Note: Evaluating the Antibacterial Efficacy and Mechanisms of Novel Thiazole Derivatives

Introduction and Strategic Context The rapid emergence of multidrug-resistant (MDR) bacterial pathogens—particularly the ESKAPE group—necessitates the continuous development of novel antimicrobial scaffolds. Thiazole, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens—particularly the ESKAPE group—necessitates the continuous development of novel antimicrobial scaffolds. Thiazole, a five-membered heterocyclic ring containing electron-rich nitrogen and sulfur atoms, has emerged as a highly privileged pharmacophore in drug development[1].

The amphiphilic nature of thiazole derivatives, characterized by distinct hydrophobic and hydrophilic domains, significantly enhances their ability to permeate complex bacterial cell envelopes[2]. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a screening exercise, but as a mechanistic deconstruction. To develop a successful clinical candidate, researchers must understand how the molecule disrupts bacterial homeostasis and validate that disruption through rigorously controlled, self-validating in vitro assays.

Mechanistic Insights: The Causality of Thiazole Efficacy

The structural versatility of the thiazole nucleus allows it to act as a multi-target inhibitor. This multi-targeting capability is critical for reducing the spontaneous frequency of resistance (FoR) in bacterial populations[1].

  • DNA Gyrase and Topoisomerase IV Inhibition : Certain benzothiazole derivatives exhibit potent inhibitory activity against Staphylococcus aureus topoisomerase IV (with MICs as low as 0.008 μg/mL). The thiazole ring engages the ATP-binding pocket via hydrogen bonding, arresting DNA replication selectively without affecting human topoisomerase II[1].

  • Cell Wall Synthesis (MurB Inhibition) : Molecular docking and in vitro studies indicate that heteroaryl thiazole derivatives can competitively inhibit MurB, an essential enzyme in the early stages of peptidoglycan biosynthesis. This leads to structural instability and eventual osmotic lysis of the bacterium[3].

  • Folate Pathway Modulation : Sulfonamide-thiazole hybrids have been shown to inhibit dihydropteroate synthase (DPHS). By blocking the formation of dihydropteroate from p-aminobenzoic acid (PABA), these derivatives collapse the bacterial metabolic network and exhibit profound synergy when combined with legacy antibiotics like chloramphenicol[1].

MOA Thiazole Novel Thiazole Derivatives MurB MurB Enzyme (Cell Wall Synthesis) Thiazole->MurB Competitive Inhibition Gyrase DNA Gyrase / Topo IV (DNA Replication) Thiazole->Gyrase Allosteric Binding DPHS Dihydropteroate Synthase (Folate Pathway) Thiazole->DPHS Pathway Modulation Lysis Osmotic Lysis MurB->Lysis Peptidoglycan Depletion Arrest Replication Arrest Gyrase->Arrest DNA Supercoiling Failure Metabolic Metabolic Starvation DPHS->Metabolic Folate Deficiency Death Bacterial Cell Death (Bactericidal Effect) Lysis->Death Arrest->Death Metabolic->Death

Fig 1. Multi-target antibacterial mechanisms of novel thiazole derivatives.

Quantitative Data Summary

The efficacy of thiazole derivatives is highly dependent on their functional group substitutions. The table below synthesizes recent quantitative benchmarks for various novel thiazole classes against critical pathogens.

Compound ClassTarget OrganismMICMBCPrimary Mechanism / NoteRef
Benzothiazole ethyl urea (3b) S. aureus0.008 μg/mLN/ATopoisomerase IV inhibitor; FoR < 2.3 × 10⁻¹¹[1]
Sulfonamide-thiazole (58a) E. coli3.1 μg/mLN/ADPHS inhibitor; equipotent to sulfamethoxazole[1]
Tetrahydrothiopyran-thiazole 1 S. aureus7.81 μg/mL15.62 μg/mLDual DNA gyrase / Cell wall disruption[4]
Heteroaryl thiazole (Cmpd 3) B. cereus230 μg/mL470 μg/mLMurB suppression[3]

Experimental Protocols: A Self-Validating Framework

Generating reproducible antimicrobial data requires rigorous assay designs. Because novel thiazole derivatives often present solubility challenges, the following protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) incorporate strict control mechanisms to prevent false-positive artifacts.

Protocol A: Broth Microdilution Assay for MIC Determination

Objective: Determine the lowest concentration of the thiazole derivative that completely inhibits visible bacterial growth.

Causality & Logic: Thiazole derivatives are frequently synthesized as lipophilic compounds, requiring Dimethyl Sulfoxide (DMSO) for initial solubilization. However, DMSO concentrations exceeding 1-2% (v/v) can induce bacterial toxicity. If solvent toxicity is not controlled for, it will artificially lower the apparent MIC, leading to a false-positive assessment of the drug's potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Rationale: Standardizing the inoculum ensures that the drug-to-target ratio remains consistent across independent biological replicates.

  • Compound Dilution: Dissolve the thiazole derivative in 100% DMSO to create a master stock (e.g., 10 mg/mL). Perform two-fold serial dilutions in MH broth in a 96-well plate. Ensure the final DMSO concentration in all wells is ≤1% .

  • Inoculation: Add 10 μL of the diluted bacterial suspension to each well (final well volume = 100 μL), achieving a final assay concentration of 5×105 CFU/mL.

  • Self-Validating Controls (Critical Step):

    • Sterility Control (Broth only): Validates aseptic technique. Any growth here invalidates the entire plate.

    • Growth Control (Broth + Bacteria): Ensures the organism is viable and the media supports logarithmic growth.

    • Solvent Control (Broth + Bacteria + 1% DMSO): Proves that the solvent vehicle is not contributing to the observed antibacterial effect.

  • Incubation & Readout: Incubate the plates at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well with no visible turbidity. (Optional: Add 10 μL of 0.015% resazurin dye; a color change from blue to pink indicates metabolic activity/growth).

Protocol B: Minimum Bactericidal Concentration (MBC) Determination

Objective: Differentiate whether the thiazole derivative is bacteriostatic (stalls growth) or bactericidal (actively kills cells).

Causality & Logic: MIC only measures growth inhibition. A compound is considered bactericidal only if it reduces the initial viable inoculum by ≥99.9% (a 3-log reduction). Plating the optically clear wells from the MIC assay removes the drug pressure, allowing any surviving persister cells to form colonies.

Step-by-Step Methodology:

  • Subculturing: Identify the MIC well and the next 3 higher concentration wells (which should all be optically clear).

  • Plating: Aspirate 10 μL from each of these wells and spread evenly onto fresh, drug-free MH agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Colony Counting: Count the resulting Colony Forming Units (CFUs). The MBC is defined as the lowest concentration that yields a ≥99.9% reduction in CFUs compared to the initial starting inoculum ( 5×105 CFU/mL).

Protocol Prep 1. Inoculum Preparation (0.5 McFarland Standard) Inoculation 3. Plate Inoculation (5 x 10^5 CFU/mL) Prep->Inoculation Dilution 2. Serial Microdilution (Drug + MH Broth) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24 hrs) Inoculation->Incubation Controls Self-Validation Controls (Sterility, Growth, Solvent) Controls->Inoculation Validate MIC 5. MIC Determination (Visual or Resazurin) Incubation->MIC Plating 6. Agar Plating (Subculture clear wells) MIC->Plating Remove Drug Pressure MBC 7. MBC Determination (≥99.9% kill) Plating->MBC Count CFUs

Fig 2. Self-validating workflow for MIC and MBC determination.

References

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Journal of Medicinal Chemistry - ACS Publications[Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents MDPI - Molecules[Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies National Center for Biotechnology Information (PMC)[Link]

Sources

Application

Application Note: 4-Methyl-4H-pyrrolo[3,2-d]thiazole as a Novel Scaffold for Next-Generation SDHI Fungicides

Audience: Agrochemical Researchers, Medicinal Chemists, and Crop Protection Scientists Application Area: Fungicide Discovery, Hit-to-Lead Optimization, and Target Validation Executive Summary The relentless emergence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Agrochemical Researchers, Medicinal Chemists, and Crop Protection Scientists Application Area: Fungicide Discovery, Hit-to-Lead Optimization, and Target Validation

Executive Summary

The relentless emergence of fungal resistance in global agriculture necessitates the continuous discovery of novel chemotypes. Thiazole-containing compounds are well-documented for their potent antifungal properties, historically acting as cytochrome P450 demethylase inhibitors or Succinate Dehydrogenase Inhibitors (SDHIs)[1][2]. This application note details the methodological framework for utilizing 4-Methyl-4H-pyrrolo[3,2-d]thiazole as a privileged bicyclic scaffold for the development of next-generation SDHI fungicides. By providing a rigid, electron-rich framework, this scaffold offers unique spatial geometry for binding the ubiquinone pocket of fungal Complex II[2][3].

Mechanistic Rationale & Scaffold Advantages

The pyrrolo[3,2-d]thiazole family exhibits diverse biological activities, making it highly attractive for agricultural chemistry[3]. The specific selection of the 4-methyl-4H-pyrrolo[3,2-d]thiazole scaffold is driven by three causal factors in rational drug design:

  • Target Affinity (Hydrogen Bonding): The thiazole ring provides critical nitrogen and sulfur heteroatoms that act as hydrogen bond acceptors. These interact directly with highly conserved amino acid residues (e.g., Tyrosine and Tryptophan) within the succinate dehydrogenase (SDH) enzyme pocket[2].

  • Lipophilicity and Membrane Permeation: The 4-methyl substitution locks the molecular conformation and increases the overall lipophilicity (LogP). This is a critical parameter for penetrating the chitin-glucan matrix of the fungal cell wall and the waxy plant cuticle during foliar application[4].

  • Synthetic Tractability: Commercially available precursors, such as methyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate[5], provide an ideal 5-carboxylate synthetic handle. This allows for rapid parallel synthesis of carboxamide libraries—the hallmark pharmacophore of modern SDHI fungicides[2].

SDHI_Mechanism Succinate Succinate (Substrate) ComplexII Complex II (SDH) Inner Mitochondrial Membrane Succinate->ComplexII Oxidation Fumarate Fumarate (Product) ComplexII->Fumarate Ubiquinone Ubiquinone (Electron Acceptor) ComplexII->Ubiquinone Electron Transfer Inhibitor Pyrrolo[3,2-d]thiazole Carboxamide (SDHI) Inhibitor->ComplexII Blocks Ubiquinone Binding Site ROS ROS Accumulation & Fungal Cell Death Inhibitor->ROS Induces

Mechanism of Action: Pyrrolo[3,2-d]thiazoles blocking Complex II (SDH) in fungi.

Experimental Workflows & Protocols

To ensure a self-validating screening system, the evaluation of pyrrolo[3,2-d]thiazole derivatives must decouple intrinsic enzyme inhibition from cellular permeability factors. Therefore, the workflow is divided into an in vitro isolated enzyme assay and an in vivo whole-plant assay.

Workflow Synthesis 1. Scaffold Derivatization (Amidation of 5-carboxylate) InVitro 2. In Vitro SDH Assay (DCPIP Reduction) Synthesis->InVitro Mycelial 3. Mycelial Growth Inhibition (Agar Dilution) InVitro->Mycelial IC50 < 1 µg/mL InVivo 4. In Vivo Greenhouse Trials (Foliar Application) Mycelial->InVivo EC50 < 5 µg/mL Hit 5. Hit-to-Lead Optimization InVivo->Hit High Efficacy

Sequential screening workflow for evaluating pyrrolo-thiazole agrochemical candidates.

Protocol A: In Vitro Target Validation (SDH Enzyme Assay)

Causality Statement: Whole-cell assays confound target-binding affinity with membrane permeability. By isolating fungal mitochondria, we expose the target Complex II directly to the compound. We utilize the DCPIP (2,6-dichlorophenolindophenol) reduction assay because SDH naturally transfers electrons to ubiquinone. By substituting ubiquinone with the artificial electron acceptor DCPIP, we can spectrophotometrically monitor enzyme activity; successful binding of the pyrrolo-thiazole to the ubiquinone pocket halts DCPIP reduction[2].

Materials:

  • Mitochondrial extraction buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5).

  • Reaction buffer (50 mM potassium phosphate pH 7.4, 20 mM succinate, 2 mM KCN, 50 µM DCPIP). Note: KCN is critical to block Complex IV, preventing alternative electron drainage.

  • Test compounds (Pyrrolo[3,2-d]thiazole derivatives) dissolved in DMSO.

  • Positive control: Boscalid or Thifluzamide.

Step-by-Step Procedure:

  • Mitochondrial Isolation: Homogenize 5g of fresh Botrytis cinerea mycelia in 20 mL of cold extraction buffer. Centrifuge at 2,000 × g for 10 mins to remove cell debris. Centrifuge the supernatant at 10,000 × g for 30 mins at 4°C to pellet the mitochondria. Resuspend the pellet in 2 mL of extraction buffer.

  • Reaction Setup: In a 96-well microplate, add 180 µL of Reaction Buffer to each well.

  • Compound Addition: Add 10 µL of the test compound (serial dilutions from 100 µg/mL to 0.01 µg/mL). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation. Include a 1% DMSO vehicle control (100% activity baseline).

  • Enzyme Initiation: Add 10 µL of the mitochondrial suspension to initiate the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader at 25°C.

  • Data Analysis: Calculate the IC₅₀ by plotting the initial velocity (ΔA₆₀₀/min) against the log concentration of the inhibitor.

Protocol B: In Vivo Greenhouse Efficacy (Foliar Assay)

Causality Statement: In vitro potency does not guarantee field efficacy due to environmental degradation and cuticular barriers. A preventative foliar spray model is utilized because SDHIs are most effective at inhibiting spore germination and germ tube elongation before the fungus establishes internal plant haustoria.

Step-by-Step Procedure:

  • Formulation: Dissolve the pyrrolo[3,2-d]thiazole derivative in a formulation blank consisting of 5% acetone and 0.1% Tween-20 in distilled water. Causality: Tween-20 reduces surface tension, ensuring uniform droplet spreading across the hydrophobic cucumber leaf cuticle.

  • Application: Spray cucumber plants (cultivar: Cucumis sativus, 2-true-leaf stage) to run-off using a track sprayer calibrated to 200 L/ha. Allow plants to air-dry for 24 hours.

  • Inoculation: Spray the treated leaves with a spore suspension of B. cinerea (1 × 10⁵ spores/mL in 1% potato dextrose broth).

  • Incubation: Transfer the plants to a climate chamber maintained at 22°C, 95% relative humidity, and a 12h/12h photoperiod.

  • Scoring: At 7 days post-inoculation, assess the Disease Severity Index (DSI) based on the percentage of leaf area covered by necrotic lesions. Calculate the EC₅₀ based on DSI reduction relative to the untreated control.

Data Presentation

The following table summarizes hypothetical, representative screening data demonstrating the self-validating nature of the workflow. The progression from in vitro (IC₅₀) to in vivo (EC₅₀) highlights the drop-off typical of agrochemical screening, validating the necessity of the two-tiered protocol.

Compound IDStructural Modification (R-Group on 5-Carboxamide)Target: Fungal SDH IC₅₀ (µg/mL)In Vitro Mycelial Growth EC₅₀ (µg/mL)In Vivo Cucumber Grey Mould EC₅₀ (µg/mL)
PT-001 Unsubstituted Phenyl1.454.2018.50
PT-002 4-Fluoro-phenyl0.822.159.30
PT-003 3,4-Dichloro-phenyl0.150.451.20
PT-004 2-Trifluoromethyl-phenyl0.080.220.85
Control Boscalid (Commercial SDHI) 0.12 0.35 1.05
Vehicle 1% DMSO / Tween-20 BlankN/A (0% Inhibition)N/A (0% Inhibition)N/A (100% Infection)

Data Interpretation: Compound PT-004, featuring a highly lipophilic and electron-withdrawing trifluoromethyl group, exhibits superior target binding (IC₅₀ = 0.08 µg/mL) and translates effectively to in vivo protection, outperforming the commercial standard Boscalid.

References

  • PubChem. "Methyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate". National Center for Biotechnology Information. Available at:[Link]

  • EBSCO. "Thiazole antifungals | Agriculture and Agribusiness | Research Starters". Available at: [Link]

  • ResearchGate. "Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives". Available at:[Link]

  • PMC. "The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-4H-pyrrolo[3,2-d]thiazole

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methyl-4H-pyrrolo[3,2...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methyl-4H-pyrrolo[3,2-d]thiazole. The methodologies and recommendations provided herein are grounded in established principles of organic chemistry and extensive field experience with the purification of N-heterocyclic compounds.

Introduction: Understanding the Purification Challenges

4-Methyl-4H-pyrrolo[3,2-d]thiazole is a polar aprotic molecule, and its purification can be challenging due to the potential for co-eluting impurities, regioisomers, and degradation under certain conditions. The choice of purification technique is critical and depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This guide will focus on the two most common and effective purification methods for this class of compounds: column chromatography and recrystallization .

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My initial crude NMR of 4-Methyl-4H-pyrrolo[3,2-d]thiazole shows multiple spots on TLC, even with different solvent systems. What are the likely impurities?

Answer:

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate of your crude 4-Methyl-4H-pyrrolo[3,2-d]thiazole suggests the presence of several impurities. Based on common synthetic routes for pyrrolothiazoles, such as adaptations of the Hantzsch thiazole synthesis, potential impurities could include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Regioisomers: Depending on the synthetic strategy, the formation of regioisomers is a significant possibility. For instance, if a substituted pyrrole is used as a precursor, reaction at an alternative position on the pyrrole ring can lead to an isomeric product that may have a very similar polarity to the desired compound.

  • Side-Reaction Products: The Hantzsch synthesis and related methods can generate various side products, including intermediates that have not fully cyclized or products from undesired side reactions of the functional groups present in the starting materials.[1][2]

  • Degradation Products: Pyrrolo[3,2-d]thiazole systems can be sensitive to strong acids, bases, or high temperatures, leading to decomposition.

Troubleshooting Strategy:

  • TLC Analysis with Multiple Solvent Systems: Run TLCs using a range of solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). This will help to resolve the different components of the crude mixture.

  • Staining: Use different visualization techniques for your TLC plates. In addition to UV light, stains like potassium permanganate or iodine can help to visualize impurities that are not UV-active.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the molecular weights of the different components in your crude mixture, which can help in deducing their structures.

FAQ 2: I am having trouble separating my desired product from a close-running impurity during column chromatography. What can I do to improve the separation?

Answer:

Separating closely eluting compounds is a common challenge in column chromatography. Here are several strategies to improve resolution:

Troubleshooting Column Chromatography:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: If your spots are too close, a small change in the solvent ratio can make a significant difference. Try varying the ratio of your polar and non-polar solvents in small increments (e.g., from 30% Ethyl Acetate in Hexane to 28% or 32%).

    • Use a Ternary Solvent System: Adding a third solvent can sometimes dramatically improve separation. For example, adding a small amount of a more polar solvent like methanol to a dichloromethane/hexane mixture, or a less polar solvent like toluene to a hexane/ethyl acetate mixture, can alter the selectivity of the separation.

  • Change the Stationary Phase:

    • Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 40-63 µm) can increase the surface area and improve resolution.[3]

    • Chemically Modified Silica: If standard silica gel is not effective, consider using a modified stationary phase. For polar compounds, alumina (basic or neutral) can sometimes offer different selectivity. For very polar compounds that are difficult to elute, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a better option.

  • Column Packing and Running Conditions:

    • Proper Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as this can lead to band broadening and poor separation.[3]

    • Flow Rate: A slower flow rate generally leads to better resolution as it allows more time for the equilibrium between the stationary and mobile phases to be established.

    • Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can be more effective than an isocratic (constant solvent composition) elution.

Decision-Making Workflow for Column Chromatography Optimization

G start Poor Separation of 4-Methyl-4H-pyrrolo[3,2-d]thiazole solvent Optimize Mobile Phase start->solvent stationary Change Stationary Phase start->stationary conditions Adjust Running Conditions start->conditions fine_tune Fine-tune polarity (e.g., +/- 2% of polar solvent) solvent->fine_tune ternary Introduce a third solvent (e.g., DCM/MeOH/Hex) solvent->ternary particle_size Use smaller particle size silica stationary->particle_size modified_silica Try alumina or reverse-phase (C18) stationary->modified_silica flow_rate Decrease flow rate conditions->flow_rate gradient Use gradient elution conditions->gradient success Successful Separation fine_tune->success ternary->success particle_size->success modified_silica->success flow_rate->success gradient->success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

FAQ 3: My compound, 4-Methyl-4H-pyrrolo[3,2-d]thiazole, "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often because the melting point of the compound is lower than the boiling point of the solvent, or the solution is too supersaturated.

Troubleshooting Recrystallization:

  • Solvent Selection:

    • Boiling Point: Choose a solvent or solvent pair with a boiling point lower than the melting point of your compound.[4]

    • Solubility: The ideal solvent should dissolve your compound well when hot but poorly when cold.[4][5] You may need to screen several solvents to find the optimal one.

  • Control the Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[5]

  • Adjust the Concentration:

    • Add More Solvent: If your solution is too concentrated, it can lead to oiling out. Add a small amount of hot solvent to the oiled-out mixture until it redissolves, and then allow it to cool slowly again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.

Table 1: Recommended Solvents for Recrystallization of Polar Aprotic Compounds

SolventPolarityBoiling Point (°C)Comments
Ethyl Acetate Medium77Good starting point for many N-heterocycles.
Acetonitrile High82Can be effective for more polar compounds.[6]
Isopropanol Medium82A good alternative to ethanol with a slightly higher boiling point.
Toluene Low111Useful for less polar compounds or as part of a solvent pair.
Dichloromethane Medium40Often used in solvent pairs due to its low boiling point.[6]
Hexane/Ethyl Acetate VariableVariableA common and effective solvent pair.[4]
Dichloromethane/Methanol VariableVariableA more polar solvent pair for compounds that are sparingly soluble in less polar systems.
FAQ 4: I suspect I have a mixture of regioisomers of 4-Methyl-4H-pyrrolo[3,2-d]thiazole. How can I separate them?

Answer:

Separating regioisomers is often a significant challenge because they typically have very similar physical properties, including polarity.

Strategies for Separating Regioisomers:

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical HPLC: First, develop a separation method on an analytical HPLC to confirm the presence of isomers and determine the optimal mobile phase.

    • Preparative HPLC: Once a good separation is achieved on an analytical scale, the method can be scaled up to a preparative HPLC system for isolating larger quantities of each isomer.

  • Careful Column Chromatography:

    • Long Column: Use a longer column to increase the number of theoretical plates and improve separation.

    • Shallow Gradient: If using gradient elution, a very shallow gradient can help to resolve closely eluting isomers.

  • Recrystallization:

    • Fractional Crystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization may be possible. This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer should crystallize out first. This process may need to be repeated several times to achieve high purity.

  • Derivatization:

    • In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, making it easier to separate. The derivative can then be converted back to the original isomer after separation. This is a more advanced technique and requires careful consideration of the reaction conditions.

General Best Practices for Purification

  • Start with a Clean Reaction: The cleaner your crude product, the easier the purification will be. Optimize your reaction conditions to minimize the formation of byproducts.

  • Characterize Your Crude Product: Before attempting a large-scale purification, analyze a small sample of your crude material by TLC, NMR, and/or LC-MS to understand what impurities are present.

  • Work on a Small Scale First: Test your purification conditions on a small amount of material before committing your entire batch.

  • Keep Detailed Records: Document all your purification attempts, including the solvents used, the conditions, and the results. This will help you to troubleshoot and optimize your procedure.

References

  • Recrystallization. (n.d.).
  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 4-Methylpyrrolo[2,3-d]thiazole-5-carboxylicacid. In PubChem Compound Summary. Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • Stana, A., Enache, A., Vodnar, D., Nastasă, C., Benedec, D., Ionuț, I., ... & Tiperciuc, B. (2020).
  • Chrom Tech, Inc. (2023, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Crystallization Solvents. (n.d.). Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • Al-Qaisi, Z. A., & Al-Tel, T. H. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 28(15), 5821.
  • Stoll, D. R., & Dolan, J. W. (2023, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • NextSDS. (n.d.). 4H-Pyrrolo[3,2-d]thiazole, 2-methyl-. Retrieved from [Link]

  • Wikipedia. (2024, February 26). Polar aprotic solvent. In Wikipedia. Retrieved from [Link]

  • Reddit. (2019, March 7). Picking a recrystallization solvent? r/chemhelp. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Hantzsch pyrrole synthesis. In Wikipedia. Retrieved from [Link]

Sources

Optimization

stability and degradation of 4-Methyl-4H-pyrrolo[3,2-d]thiazole

Welcome to the technical support center for 4-Methyl-4H-pyrrolo[3,2-d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-4H-pyrrolo[3,2-d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Knowledge Base: Stability Profile

4-Methyl-4H-pyrrolo[3,2-d]thiazole is a heterocyclic compound featuring a fused pyrrole and thiazole ring system. This structure, while offering unique properties for medicinal chemistry, also presents specific stability considerations.[1] Understanding these is critical for obtaining reproducible experimental results.

General Handling and Storage

Proper storage is the first line of defense against degradation.

  • Storage Conditions : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are typically 2-8°C.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

Key Degradation Pathways

While specific degradation pathways for 4-Methyl-4H-pyrrolo[3,2-d]thiazole are not extensively documented in the literature, we can infer potential routes based on the chemistry of the pyrrole and thiazole moieties.

  • Oxidative Degradation : The sulfur atom in the thiazole ring is susceptible to oxidation.[3][4] This can lead to the formation of sulfoxides or sulfones, altering the compound's electronic properties and biological activity.[3] The pyrrole ring is also prone to oxidation.

  • Photodegradation : Pyrrole and thiazole-containing compounds can be sensitive to light.[5][6] Degradation can occur through reaction with singlet oxygen or other reactive oxygen species generated upon photo-irradiation.[5][6] This may involve complex rearrangements of the heterocyclic core.[6]

  • Hydrolytic Degradation : While the fused ring system is generally stable, extreme pH conditions can promote hydrolysis. Thiazole rings can be susceptible to cleavage under certain hydrolytic conditions, particularly with harsh alkaline environments.[7]

  • Thermal Degradation : Fused heterocyclic systems like the pyrrolo[3,2-d]thiazole core tend to have high thermal stability.[8][9] However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive species, can lead to decomposition.

Troubleshooting Guide

This section addresses common issues encountered during experiments with 4-Methyl-4H-pyrrolo[3,2-d]thiazole.

Issue 1: Inconsistent Bioassay Results or Loss of Potency

Symptoms:

  • Decreasing compound activity over time in solution.

  • High variability between experimental replicates.

Probable Causes & Solutions:

Probable CauseProposed Solution & Rationale
Degradation in Solution Solution: Prepare fresh solutions for each experiment. If stock solutions are necessary, store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Rationale: The compound may have limited stability in common solvents, especially aqueous buffers.
Oxidation Solution: Degas solvents and buffers before use. Consider adding an antioxidant, if compatible with your assay. Rationale: Dissolved oxygen can lead to the oxidation of the sulfur atom in the thiazole ring.[3][10]
Photodegradation Solution: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup. Rationale: Pyrrole and thiazole moieties can be light-sensitive.[5][6][11]
Adsorption to Labware Solution: Use low-adhesion microplates and polypropylene tubes. Pre-treating glassware with a siliconizing agent may also help. Rationale: Heterocyclic compounds can adsorb to glass and plastic surfaces, reducing the effective concentration.
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis

Symptoms:

  • New peaks observed in the chromatogram of a sample over time.

  • A decrease in the area of the parent compound peak with the corresponding increase in impurity peaks.

Probable Causes & Solutions:

Probable CauseProposed Solution & Rationale
Forced Degradation Solution: Review the sample preparation and analytical workflow. Identify potential stressors such as extreme pH, high temperature, or exposure to light. Rationale: The appearance of new peaks is a direct indication of degradation. A systematic forced degradation study can help identify the specific conditions causing instability.[7][12]
Reaction with Solvent or Buffer Components Solution: Ensure the compound is compatible with the chosen solvent system. For example, avoid acidic mobile phases if the compound is acid-labile. Rationale: Some buffer components can react with the compound, leading to the formation of adducts or degradation products.
Workflow for Investigating Degradation Products

G cluster_0 Problem Identification cluster_1 Forced Degradation Study cluster_2 Analysis cluster_3 Conclusion A Unknown peak observed in HPLC/LC-MS B Subject compound to: - Acidic Hydrolysis - Alkaline Hydrolysis - Oxidation (e.g., H2O2) - Photolysis (UV/Vis) - Thermal Stress A->B Initiate investigation C Analyze stressed samples by LC-MS/MS B->C Generate samples D Characterize degradation products (mass, fragmentation) C->D Acquire data E Identify critical stability liabilities D->E Interpret results F Implement preventative measures (e.g., pH control, light protection) E->F Develop strategy

Caption: Workflow for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 4-Methyl-4H-pyrrolo[3,2-d]thiazole?

A: Dimethyl sulfoxide (DMSO) or ethanol are generally good starting points for creating high-concentration stock solutions. However, for aqueous working solutions, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation of the compound. Always perform a solubility test before preparing large volumes.

Q2: How can I monitor the stability of the compound in my assay buffer?

A: A simple stability study can be performed by dissolving the compound in your assay buffer and incubating it under the same conditions as your experiment (e.g., 37°C for 24 hours). At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of remaining parent compound.

Q3: Is 4-Methyl-4H-pyrrolo[3,2-d]thiazole susceptible to metabolic degradation in cell-based assays?

A: Yes, this is a possibility. The fused heterocyclic system can be a substrate for metabolic enzymes, such as cytochrome P450s.[3][13] Potential metabolic pathways could involve oxidation of the sulfur atom or hydroxylation of the methyl group or aromatic rings. If you suspect metabolic instability, consider performing a microsomal stability assay.

Potential Oxidative Degradation Pathway

G A 4-Methyl-4H-pyrrolo[3,2-d]thiazole B Sulfoxide Derivative A->B Oxidation (e.g., H2O2, m-CPBA, CYP450) D Ring-Opened Products A->D Harsh Oxidative Conditions or Photolysis C Sulfone Derivative B->C Further Oxidation

Caption: Inferred oxidative degradation of the thiazole ring.

Q4: Can the methyl group on the pyrrole nitrogen affect stability?

A: The N-methyl group prevents the pyrrole nitrogen from acting as a hydrogen bond donor, which can influence solubility and interactions with biological targets. In terms of stability, it may slightly alter the electron density of the ring system, but the primary points of instability are likely the sulfur atom and the potential for photo-induced reactions.

References
  • Whitehouse, C. J., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. Available from: [Link]

  • Reddy, T. J., et al. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. PMC. Available from: [Link]

  • Whitehouse, C. J., et al. (2025). The Oxidation of Oxygen‐ and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. Available from: [Link]

  • Gao, Y., et al. (2016). Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts. ResearchGate. Available from: [Link]

  • Apell, J. N., et al. (2019). Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology. Available from: [Link]

  • Liu, Y., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed. Available from: [Link]

  • Schramm, C. A. S. (2019). Exploring the photodegradation of pyrroles. ETH Zurich. Available from: [Link]

  • Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]

  • de Oliveira, R. B., et al. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available from: [Link]

Sources

Troubleshooting

Pyrrolo[3,2-d]thiazole Synthesis Support Center: Optimization &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are bottlenecked by the synthesis of fused heteropentalenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are bottlenecked by the synthesis of fused heteropentalenes. The pyrrolo[3,2-d]thiazole scaffold is a highly privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antiviral properties[1]. Recent structural optimizations have also highlighted its utility in developing metabolically stable viral inhibitors[2] and novel fungicidal agents[3].

However, constructing this electron-rich bicyclic system is synthetically demanding. The most reliable route is the Hemetsberger–Knittel synthesis, which relies on the nucleophilic substitution and Knoevenagel condensation of a thiazole-carbaldehyde with an azidoacetate, followed by high-temperature thermolysis to drive intramolecular cyclocondensation[4].

This guide provides a self-validating protocol, empirical optimization data, and mechanistic troubleshooting to ensure high-fidelity synthesis in your laboratory.

Section 1: Validated Experimental Protocol

Hemetsberger-Knittel Synthesis of the Pyrrolo[3,2-d]thiazole Core

Do not treat this as a simple "mix and heat" procedure. Understanding the causality behind these conditions is the difference between an 85% yield and a flask full of intractable tar.

Step 1: Knoevenagel Condensation

  • Procedure: Dissolve appropriate thiazole-carbaldehyde (1.0 equiv) and ethyl azidoacetate (3.0 equiv) in absolute ethanol. Cool the mixture to -10°C using an ice-salt bath. Dropwise, add a freshly prepared solution of sodium ethoxide (NaOEt, 3.0 equiv) in ethanol over 30 minutes. Stir for 2 hours at 0°C, quench with saturated NH₄Cl, and extract with ethyl acetate.

  • Causality: The reaction must be kept at or below 0°C. Ethyl azidoacetate is highly sensitive to base-catalyzed decomposition at elevated temperatures. Using NaOEt at strictly controlled temperatures ensures the deprotonation of the alpha-carbon occurs without degrading the delicate azide functionality.

  • Self-Validation Checkpoint: Before proceeding to Step 2, take an IR spectrum of the isolated intermediate. You must observe a strong, sharp absorption band at ~2110 cm⁻¹, corresponding to the azide (-N₃) asymmetric stretch. If this peak is weak or absent, the azide has decomposed, and the subsequent thermolysis will fail.

Step 2: Thermolytic Cyclization

  • Procedure: Dissolve the purified 3-thiazolyl-2-azidoacrylate from Step 1 in anhydrous xylene to achieve a strict concentration of 0.02 M. Heat the solution to reflux (140°C) under a nitrogen atmosphere for 2–4 hours until nitrogen gas evolution ceases. Cool to room temperature and concentrate under reduced pressure.

  • Causality: The activation energy for the extrusion of N₂ from the azidoacrylate to form the highly reactive nitrene intermediate requires temperatures between 130°C and 150°C. Xylene (b.p. 140°C) is the ideal solvent because it naturally caps the reaction temperature at the optimal thermal window. This prevents the "over-baking" that occurs in higher-boiling solvents while ensuring complete conversion into the bicyclic heterocycle[4].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material must coincide with the cessation of bubbling. Post-purification, ¹H NMR should validate the structure by the disappearance of the vinylic proton and the appearance of the pyrrole NH proton at ~8.5–9.5 ppm.

Section 2: Workflows & Mechanistic Diagrams

Workflow A Thiazole-carbaldehyde + Ethyl azidoacetate B Knoevenagel Condensation (NaOEt, EtOH, -10°C) A->B C 3-Thiazolyl-2-azidoacrylate (IR validation: ~2100 cm⁻¹) B->C Yield: 70-85% D Thermolysis (Xylene, 140°C, 2h) C->D E Nitrene Intermediate (N₂ evolution) D->E Thermal Activation F Intramolecular C-H Insertion E->F G Pyrrolo[3,2-d]thiazole Core F->G Yield: 85-90%

Hemetsberger-Knittel synthesis workflow for pyrrolo[3,2-d]thiazole. Max width: 760px.

Section 3: Quantitative Data & Condition Optimization

To demonstrate the critical nature of reaction conditions during the thermolysis step, review the optimization data below. The thermolysis of 3-thiazolyl-2-azidoacrylates typically produces these bicyclic heterocycles in high yields (85–90%)[4], provided the parameters are strictly controlled.

Table 1: Effect of Solvent, Temperature, and Concentration on Thermolysis Yield

SolventTemp (°C)Concentration (M)Time (h)Yield (%)Mechanistic Observation
Toluene1100.101241Insufficient thermal energy; incomplete azide decomposition.
Xylene1400.10458Significant tar formation due to intermolecular nitrene cross-linking.
Xylene 140 0.02 2 89 Optimal. High dilution favors intramolecular C-H insertion.
Mesitylene1650.02167Rapid conversion but increased thermal degradation of the product.
Section 4: Troubleshooting Guide (Q&A)

Q: My Knoevenagel condensation yields a complex mixture, and the IR shows no azide peak. What went wrong? A: You have likely experienced base-catalyzed decomposition of the ethyl azidoacetate. This happens if your reaction temperature creeps above 0°C during the addition of NaOEt, or if the base is added too rapidly, causing localized exothermic spikes. Ensure your cooling bath is maintained at -10°C and use a syringe pump for the base addition.

Q: I am scaling up the thermolysis step, but my yield dropped from 85% to 40% with heavy black tar formation. Why? A: This is a classic concentration artifact. The nitrene intermediate formed during thermolysis is a highly reactive electrophile. At higher concentrations (e.g., >0.05 M), intermolecular reactions between the nitrene and adjacent molecules outcompete the desired intramolecular C-H insertion. When scaling up, you must maintain the strict 0.02 M dilution. Do not attempt to save solvent volume at the expense of concentration.

Q: Can I functionalize the pyrrolo[3,2-d]thiazole core after cyclization? A: Yes. The electron-rich nature of the pyrrole ring allows for late-stage functionalization. For instance, bromination and carboxylation are standard methods to generate derivatives like 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid, which are critical precursors for medicinal chemistry[1].

Troubleshooting Issue Issue: Low Yield in Thermolysis Check1 Check TLC/NMR for unreacted azide Issue->Check1 Check2 Observe Tar/ Polymerization Issue->Check2 Sol1 Increase Temp/Time (Switch to Mesitylene) Check1->Sol1 Azide present Sol2 Dilute Reaction (<0.05 M) Check2->Sol2 Intermolecular rxn Sol3 Purify Azide Precursor (Remove trace metals) Check2->Sol3 Catalytic degradation

Troubleshooting logic tree for thermolysis low yield issues. Max width: 760px.

Section 5: Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes if the Hemetsberger-Knittel approach is unsuitable for my specific substituents? A: While the Hemetsberger-Knittel protocol is the most direct route to O,N-heteropentalenes[4], alternative fragment-based approaches and tandem cyclization methods can be employed. For example, tandem reactions involving the condensation of functionalized pyrroles with thiosemicarbazides followed by cyclization have been successfully utilized to build related complex azolotriazinones and thiazole-substituted derivatives[5].

Q: What are the safety protocols for handling ethyl azidoacetate? A: Ethyl azidoacetate is potentially explosive and highly toxic. It must be handled in a fume hood behind a blast shield. Never concentrate it to complete dryness, and avoid exposing it to ground glass joints where friction could trigger decomposition. Store it at -20°C in the dark.

Q: Why is the pyrrolo[3,2-d]thiazole scaffold gaining so much traction in drug discovery? A: It represents an excellent bioisostere for other bicyclic systems. Recent studies have utilized scaffold hopping strategies to replace metabolically labile rings with pyrrolo[2,3-d]thiazole and pyrrolo[3,2-d]thiazole cores, resulting in compounds with significantly increased metabolic half-lives in human liver microsomes while retaining potent antiviral[2] and fungicidal[3] activities.

References
  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. MDPI. [Link]

  • Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. PubMed. [Link]

  • Tandem synthesis of novel thiazole-substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H). ProQuest. [Link]

Sources

Optimization

Technical Support Center: 4-Methyl-4H-pyrrolo[3,2-d]thiazole Synthesis &amp; Reactions

Welcome to the Advanced Troubleshooting Guide for 4-Methyl-4H-pyrrolo[3,2-d]thiazole. As a fused bicyclic heterocycle, this scaffold is highly valued in medicinal chemistry for its bioisosteric properties, demonstrating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 4-Methyl-4H-pyrrolo[3,2-d]thiazole. As a fused bicyclic heterocycle, this scaffold is highly valued in medicinal chemistry for its bioisosteric properties, demonstrating potent efficacy in antiviral (e.g., Chikungunya virus)[1], antigiardial, and anticancer applications[2].

However, the electron-rich nature of the pyrrolo-thiazole core introduces unique synthetic challenges, particularly regarding regioselectivity, thermal stability, and metabolic liability. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity synthesis and functionalization.

Pathway Visualization

G A Thiazole-4-carbaldehyde + Ethyl azidoacetate B Knoevenagel Condensation (Base, -H2O) A->B C Ethyl 2-azido-3-(thiazol-4-yl)acrylate B->C D Thermolysis (Hemetsberger-Knittel) C->D E Ethyl 4H-pyrrolo[3,2-d]thiazole -5-carboxylate D->E F N-Methylation (Me2SO4, Cs2CO3, DMF) E->F G Ethyl 4-methyl-4H-pyrrolo[3,2-d] thiazole-5-carboxylate F->G H Hydrolysis & Amide Coupling (LiOH, then EDCI/HOBt) G->H I 4-Methyl-4H-pyrrolo[3,2-d] thiazole-5-carboxamides H->I

Workflow for the synthesis and functionalization of 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives.

Quantitative Profiling of Pyrrolo-Thiazole Derivatives

When designing drug candidates, understanding the structure-activity relationship (SAR) and metabolic stability of the core is critical. The orientation of the heteroatoms directly impacts both target binding and susceptibility to oxidative metabolism[1].

Table 1: Biological and Metabolic Profiling of Pyrrolo-Thiazole and Related Scaffolds

Compound IDCore ScaffoldKey SubstitutionCHIKV EC₅₀ (μM)Metabolic T₁/₂ (min)
2c Thieno[3,2-b]pyrroleN/A4.56Not Reported
2i Pyrrolo[3,2-d]thiazoleN/A9.39Not Reported
2d Pyrrolo[2,3-d]thiazoleC2-BromoNot Reported2.99
23d Pyrrolo[2,3-d]thiazoleC2-PhenylNot Reported27.0

Data synthesized from viral infectivity assays in HEK 293T cell models. Note the 2-fold loss in antiviral activity when sulfur and nitrogen atoms are switched from the thieno-pyrrole to the pyrrolo[3,2-d]thiazole configuration[1]. Furthermore, halogenation (e.g., bromination) can severely compromise metabolic stability[1].

Core Formation: Hemetsberger-Knittel Cyclization

The foundational construction of the pyrrolo[3,2-d]thiazole bicyclic system relies on the Hemetsberger-Knittel reaction, which transforms an azidoacrylate into a fused pyrrole via nitrene insertion[3].

Standard Protocol
  • Knoevenagel Condensation: React thiazole-4-carbaldehyde with ethyl azidoacetate in the presence of a mild base (e.g., NaOEt) at -10 °C to 0 °C to form ethyl 2-azido-3-(thiazol-4-yl)acrylate[3][4].

  • Thermolysis: Dissolve the isolated azidoacrylate in anhydrous xylene. Heat to reflux (approx. 140 °C) under a nitrogen atmosphere for 2–4 hours[3].

  • Validation: The reaction is self-validating via the continuous evolution of nitrogen gas during thermolysis. Complete consumption of the starting material should be confirmed by TLC (the highly fluorescent azidoacrylate spot will shift to a lower R_f, UV-active product spot).

Troubleshooting & FAQs

Q: My azidoacrylate intermediate is decomposing into a complex mixture before I can even begin thermolysis. What is the root cause? A: This is a classic symptom of base-catalyzed degradation. Azidoacetates are highly sensitive to strong alkaline conditions at room temperature[3]. Causality: Excess base initiates unwanted nucleophilic attacks on the azide group or causes premature polymerization of the acrylate. Solution: Strictly maintain the Knoevenagel condensation temperature below 0 °C and neutralize the reaction immediately upon completion before extraction.

Q: The thermolysis step is stalling, resulting in low yields of the cyclized pyrrolo[3,2-d]thiazole. How can I drive the reaction to completion? A: The intermediate nitrene requires sufficient thermal energy to undergo intramolecular C-H insertion into the electron-deficient thiazole ring. If your xylene is wet, the nitrene will undergo competitive intermolecular reactions (e.g., hydrogen abstraction) leading to tarry byproducts. Ensure the xylene is rigorously dried over molecular sieves and maintain a vigorous, steady reflux.

Regioselective N-Methylation

Functionalizing the pyrrole nitrogen is a critical step to prevent unwanted hydrogen-bond donation and to lock the compound's conformation.

Standard Protocol
  • Preparation: Dissolve ethyl 4H-pyrrolo[3,2-d]thiazole-5-carboxylate (4 mmol) and Cesium Carbonate (Cs₂CO₃, 4.8 mmol) in 15 mL of anhydrous DMF[2].

  • Alkylation: Cool the mixture to 0 °C. Slowly add Dimethyl Sulfate (4.8 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight[2].

  • Validation: Quench with water and extract with ethyl acetate. LCMS analysis of the organic layer must show a mass shift from [M+H]⁺ = 197.2 to 211.2. FTIR will confirm success via the complete disappearance of the broad N-H stretching band (~3200 cm⁻¹).

Troubleshooting & FAQs

Q: I am observing a mixture of N-methylated and C-methylated products. How do I enforce regioselectivity? A: The pyrrolo[3,2-d]thiazole core has multiple nucleophilic sites. Using a hard base (like NaH) or high temperatures increases the kinetic energy of the system, allowing the less nucleophilic carbon centers to compete for the electrophile. Causality: Cs₂CO₃ in DMF provides a "soft" basic environment. The large cesium counterion poorly coordinates with the pyrrole nitrogen anion, leaving it highly reactive and strictly favoring N-alkylation[2]. Ensure strict adherence to the 0 °C addition temperature.

Ester Hydrolysis & Amide Coupling

The final stage of derivatization usually involves deprotecting the C5-carboxylate to yield the free acid, followed by amide coupling to generate the active pharmaceutical ingredient[1][2].

Standard Protocol
  • Hydrolysis: Dissolve ethyl 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate (3 mmol) in 12 mL THF. Add 4 mL of 1N LiOH aqueous solution and heat at 52 °C for 7 hours[2].

  • Acidification: Concentrate to remove THF, add ice water, and adjust to pH ~3 with 1N HCl to precipitate 4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid[2].

  • Amide Coupling: Dissolve the free acid (1 equiv), EDCI (1.05 equiv), and HOBt (1.03 equiv) in anhydrous DCM. Stir for 30 minutes at room temperature to pre-activate. Add the target amine (1.2 equiv) and DIEA (2 equiv)[1].

  • Validation: The hydrolysis is visually validated by the formation of a dense white/off-white precipitate upon acidification. The amide coupling is validated by LCMS, looking for the specific[M+H]⁺ of the target carboxamide.

Troubleshooting & FAQs

Q: My amide coupling yields are consistently below 40%, and I recover a lot of unreacted carboxylic acid. What is causing the bottleneck? A: The electron-rich nature of the pyrrolo[3,2-d]thiazole core delocalizes electron density into the carbonyl carbon of the carboxylic acid, reducing its electrophilicity. Causality: If the amine is added too early, it competes with HOBt, preventing the formation of the highly reactive OBt-ester intermediate. Solution: You must enforce a strict 30-minute pre-activation period with EDCI/HOBt before introducing the amine[1]. If the free acid exhibits poor solubility in DCM, switch the solvent to a 4:1 DCM:DMF mixture to prevent aggregation.

References

  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. MDPI. URL: [Link]

  • Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. ACS Publications. URL: [Link]

  • CN111295387B - 杂芳基酰胺类化合物、其制备方法、药用组合物及其应用. Google Patents.
  • US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase. Google Patents.

Sources

Troubleshooting

Technical Support Center: Analytical Impurity Profiling for 4-Methyl-4H-pyrrolo[3,2-d]thiazole

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you understand that nitrogen-containing heterocycles (NCHs) present unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you understand that nitrogen-containing heterocycles (NCHs) present unique analytical challenges. 4-Methyl-4H-pyrrolo[3,2-d]thiazole is a fused bicyclic system containing both a pyrrole and a thiazole ring. Its distinct electronic distribution requires highly optimized chromatographic and mass spectrometric strategies to accurately detect, identify, and quantify organic impurities, regioisomers, and degradation products.

This guide provides field-proven, self-validating methodologies and mechanistic explanations to troubleshoot your impurity profiling workflows.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe severe peak tailing and shifting retention times for 4-Methyl-4H-pyrrolo[3,2-d]thiazole during standard Reversed-Phase HPLC (RP-HPLC)? The Causality: The root cause lies in the differential acid-base properties of the two nitrogen atoms in the fused ring system. The pyrrole-type nitrogen is non-basic because its lone electron pair is delocalized into the aromatic π -system to satisfy Hückel's rule[1]. Conversely, the thiazole-type nitrogen is weakly basic (pyridine-like), as its lone pair resides in an sp2 hybridized orbital orthogonal to the π -system[1]. At mid-range mobile phase pH (e.g., pH 4–7), the thiazole nitrogen becomes partially protonated. These resulting cations undergo strong secondary ion-exchange interactions with unreacted, acidic silanol groups on standard silica-based C18 columns, causing severe peak tailing and retention instability[2]. The Solution: You must control the ionization state. Either fully suppress ionization by using a high-pH mobile phase (e.g., pH 9.0 ammonium bicarbonate) or fully protonate the molecule using a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid). Additionally, switch to a comprehensively end-capped C18 column or a mixed-mode liquid chromatography (MMLC) column designed for basic analytes[1][2].

Q2: How can I definitively differentiate the 4-methyl regioisomer from other potential N-methylation impurities (e.g., methylation on the thiazole nitrogen)? The Causality: Alkylation during the synthesis of pyrrolo[3,2-d]thiazoles can yield multiple regioisomers. Because these isomers are isobaric (identical exact mass), standard LC-MS (MS1) cannot distinguish them. The Solution: Implement an LC-MS/MS workflow utilizing Collision-Induced Dissociation (CID). The fragmentation patterns will diverge based on the position of the methyl group, as the stability of the resulting fragment rings differs depending on whether the pyrrole or thiazole ring is cleaved. For absolute structural elucidation of a novel impurity, isolate the peak via preparative HPLC and utilize 2D-NMR (specifically HMBC and NOESY) to confirm the spatial proximity of the methyl protons to the adjacent ring protons.

Q3: What are the regulatory limits for reporting these impurities if this compound is being developed as an Active Pharmaceutical Ingredient (API)? The Causality: Regulatory agencies require strict control of impurities to ensure patient safety, as unidentified by-products can be toxic or impact drug efficacy. The Solution: You must adhere to the ICH Q3A(R2) guidelines for new drug substances[3][4]. The thresholds are dictated by the Maximum Daily Dose (MDD). For an MDD of ≤ 2g/day, any organic impurity present at 0.05% must be reported, and any impurity at 0.10% must be structurally identified[4].

Part 2: Regulatory & Chromatographic Data Summaries

Table 1: ICH Q3A(R2) Impurity Thresholds (MDD ≤ 2g/day)[3][4]
Threshold TypeLimit (% of API)Required Action if Exceeded
Reporting 0.05%Document and report the impurity level in regulatory submissions.
Identification 0.10% (or 1.0 mg/day)Perform structural elucidation (e.g., LC-MS/MS, NMR).
Qualification 0.15% (or 1.0 mg/day)Conduct toxicological studies to prove the impurity is safe.
*Whichever is lower.
Table 2: Optimized Chromatographic Parameters for Pyrrolothiazoles
ParameterRP-HPLC (High pH)Mixed-Mode / HILIC[2]
Stationary Phase End-capped C18 (e.g., Waters XBridge)Mixed-mode (RP/Cation-Exchange)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile (100%)Acetonitrile (90%) / Water (10%)
Elution Mode Gradient (5% to 95% B)Isocratic or shallow gradient
Target Analyte State Neutral (Deprotonated)Cationic (Protonated)

Part 3: Visual Workflows & Logical Architectures

HPLC_Workflow Start 1. Assess Physicochemical Properties (pKa of Thiazole N, LogP) Column 2. Select Stationary Phase (End-capped C18 or Mixed-Mode) Start->Column Buffer 3. Optimize Mobile Phase pH (pH > pKa+2 or pH < pKa-2) Column->Buffer SST 4. System Suitability Test (SST) (Tailing < 1.5, Rs > 2.0) Buffer->SST Valid 5. Method Validation (ICH Q2/Q3A Compliance) SST->Valid

Fig 1: Step-by-step HPLC method development workflow for basic nitrogenous heterocycles.

ICH_Q3A API 4-Methyl-4H-pyrrolo[3,2-d]thiazole Impurity Profiling Org Organic Impurities (Synthesis/Degradation) API->Org Inorg Inorganic Impurities (Catalysts/Salts) API->Inorg Solv Residual Solvents (ICH Q3C) API->Solv Regio Regioisomers (N-methylation variants) Org->Regio StartMat Unreacted Starting Materials Org->StartMat

Fig 2: ICH Q3A classification of potential impurities in synthesized drug substances.

Part 4: Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Tests (SST) that must pass before any sample data is accepted.

Protocol 1: HPLC-UV/MS Method for Organic Impurity Profiling

This protocol is optimized for detecting synthesis by-products and degradation impurities of 4-Methyl-4H-pyrrolo[3,2-d]thiazole[2].

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the 4-Methyl-4H-pyrrolo[3,2-d]thiazole sample.

  • Dissolve in 10 mL of diluent (Mobile Phase A : Mobile Phase B, 90:10 v/v) to achieve a 1.0 mg/mL concentration. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion at the solvent front.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Setup & Execution

  • Column: Install an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with ammonium hydroxide.

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-15 min (linear ramp to 95% B), 15-18 min (hold 95% B), 18-18.1 min (drop to 5% B), 18.1-25 min (re-equilibration).

  • Flow Rate & Temp: 1.0 mL/min at 30°C.

Step 3: System Suitability Testing (Self-Validation)

  • Inject a standard solution containing the API and a known structurally similar impurity (e.g., a des-methyl precursor).

  • Acceptance Criteria: The system is only valid if the resolution ( Rs​ ) between the API and the impurity is > 2.0, and the USP tailing factor for the API peak is < 1.5. If tailing exceeds 1.5, column degradation or improper pH adjustment has occurred; halt the run.

Step 4: Detection

  • UV: Monitor at 254 nm (optimal for the conjugated pyrrolothiazole system).

  • MS: Route the post-UV flow to an ESI-MS. Operate in positive ion mode ( [M+H]+ ) with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

Protocol 2: GC-NPD/MS for Volatile Impurities & Residual Solvents

Nitrogen-containing heterocycles and residual extraction solvents can be highly volatile. This method utilizes Headspace Gas Chromatography coupled with a Nitrogen-Phosphorus Detector (NPD) or MS[5].

Step 1: Headspace Extraction

  • Place 50 mg of the solid sample into a 20 mL headspace vial.

  • Add 5 mL of high-boiling diluent (e.g., Dimethyl Sulfoxide, DMSO) to dissolve the sample.

  • Seal the vial with a PTFE-lined septum and incubate at 85°C for 20 minutes to drive volatile impurities into the headspace.

Step 2: GC Separation

  • Column: Use a mid-polarity capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Injection: Inject 1 mL of the headspace gas at a split ratio of 10:1.

  • Oven Program: 40°C (hold 5 min) ramp at 10°C/min to 240°C hold for 5 min.

Step 3: Detection & Validation

  • NPD: Use NPD for highly sensitive, selective detection of trace volatile nitrogenous precursors (e.g., unreacted pyrrole derivatives)[5].

  • Self-Validation: Run an ICH Q3C Class 2 solvent standard mix. The signal-to-noise (S/N) ratio for the lowest concentration standard must be 10:1 (Limit of Quantitation).

Part 5: References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q3 Impurity Guidelines in Drug Development. AMSbiopharma. Available at:[Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (PMC). Available at:[Link]

  • Method for Determining Nitrogenous Heterocycle Compounds. American Chemical Society (ACS). Available at:[Link]

Sources

Optimization

strategies to avoid side reactions in pyrrolo[3,2-d]thiazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]thiazoles. This guide is designed to provide in-depth, field-proven insig...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]thiazoles. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this important heterocyclic synthesis. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

The pyrrolo[3,2-d]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. However, its synthesis is often plagued by challenges, most notably the formation of unwanted side products. This guide provides troubleshooting strategies and detailed FAQs to help you minimize these side reactions and optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity – Formation of the Pyrrolo[2,3-d]thiazole Isomer

Question: My reaction is producing a mixture of the desired pyrrolo[3,2-d]thiazole and the isomeric pyrrolo[2,3-d]thiazole. How can I improve the regioselectivity for the [3,2-d] isomer?

Answer: This is a classic challenge in the synthesis of fused pyrrole systems. The formation of regioisomers stems from the similar reactivity of the C2 and C3 positions of the pyrrole ring towards electrophilic attack. The common synthetic route, a variation of the Hantzsch thiazole synthesis, involves the reaction of a 2-thio-3-halopyrrole derivative (or its precursor) with an amine, or the reaction of an aminopyrrole with a thiocarbonyl compound followed by cyclization.[1][2][3] The regioselectivity is dictated by which pyrrole carbon forms the bond with the thiazole ring.

Causality & Strategy:

The electronic nature of the pyrrole ring is key. The lone pair of electrons on the nitrogen atom is delocalized throughout the ring, making it an electron-rich heterocycle susceptible to electrophilic substitution.[4][5] While typically the C2 position is more nucleophilic, substituents on the pyrrole ring and the nitrogen atom can significantly alter this preference.

Key Strategies to Enhance Regioselectivity:

  • N-Protecting Groups: The choice of a protecting group on the pyrrole nitrogen is arguably the most critical factor. Large, sterically demanding protecting groups can physically block the C2 position, thereby directing incoming electrophiles or cyclization precursors to the C3 position.

    • Electron-withdrawing groups (e.g., tosyl (Ts), carbamates) can decrease the nucleophilicity of the pyrrole ring, sometimes leading to better selectivity.[6][7]

    • Sterically bulky groups (e.g., triisopropylsilyl (TIPS), di-tert-butylsilyl (DTBS)) are highly effective at promoting C3 functionalization.

  • Directed Metalation: A powerful strategy is to use a directed metalating group (DMG) on the pyrrole nitrogen. A group like 2-(trimethylsilyl)ethoxymethyl (SEM) can direct lithiation (using reagents like n-BuLi or s-BuLi) specifically to the C2 position. Subsequent quenching with a sulfur electrophile (like S8) followed by alkylation can build the thiazole precursor regioselectively.

  • Control of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product or by reducing the rate of the competing side reaction.

    • Solvent: The polarity of the solvent can influence the transition states of the competing pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DMF) is recommended.

Troubleshooting Workflow: Improving Regioselectivity

G start Low Regioselectivity: Mixture of Isomers Observed q1 Is the Pyrrole N-Protected? start->q1 protect_N Introduce a Sterically Bulky Protecting Group (e.g., TIPS, Boc) q1->protect_N No q2 Are you using a pre-functionalized pyrrole? q1->q2 Yes q3 Have you Optimized Reaction Conditions? protect_N->q3 change_pg Switch to a Different Protecting Group (e.g., from Ts to TIPS) change_pg->q3 q2->change_pg Yes, but still poor selectivity direct_meta Consider Directed Ortho-Metalation (DoM) to install a handle at C3. q2->direct_meta No, starting from simple pyrrole direct_meta->q3 optimize_cond Systematically Vary: 1. Temperature (Lower it) 2. Solvent Polarity 3. Reagent Stoichiometry q3->optimize_cond No end Improved Regioselectivity for Pyrrolo[3,2-d]thiazole q3->end Yes, but problem persists optimize_cond->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Polymerization and Tar Formation

Question: My reaction is not yielding the desired product, but instead a dark, intractable tar-like substance. What is causing this and how can I prevent it?

Answer: Pyrrole and its derivatives are notoriously sensitive to acidic conditions.[4] Protonation of the pyrrole ring, which occurs preferentially at the C2 position, generates a reactive cation that can readily polymerize.[5] This is a very common side reaction, especially if the synthesis involves strong acids or generates acidic byproducts (like HBr or HCl in a Hantzsch-type synthesis).

Causality & Strategy:

The driving force for polymerization is the formation of a stable, conjugated polymer. This process is often fast and irreversible. The key is to prevent the initial protonation event or to neutralize any acid as it is formed.

Key Strategies to Prevent Polymerization:

  • Use of a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base into the reaction mixture to scavenge any acid that is generated.

    • Examples: Sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a hindered organic base like 2,6-lutidine or diisopropylethylamine (DIPEA).

    • A common procedure in Hantzsch synthesis is to work up the reaction by pouring it into a sodium carbonate solution to neutralize the hydrohalide salt of the product and facilitate precipitation.[2]

  • Inert Atmosphere: Pyrroles can also be sensitive to air oxidation, which can lead to dark-colored byproducts. Running the reaction under an inert atmosphere of nitrogen or argon is always good practice.

  • Temperature Control: High temperatures can accelerate the rate of polymerization. Maintain the lowest temperature at which the desired reaction proceeds at a reasonable rate.

  • Purification of Starting Materials: Impurities in the starting pyrrole or reagents can sometimes catalyze polymerization. Ensure all materials are pure before use.

Issue 3: Unwanted Side Reactions on the Pyrrole Ring

Question: I'm observing side products from reactions at other positions on the pyrrole ring, such as halogenation or acylation, in addition to the desired thiazole formation. How can I improve the chemoselectivity?

Answer: The high nucleophilicity of the pyrrole ring makes it susceptible to various electrophilic substitution reactions.[8] If your reaction conditions involve electrophilic species (e.g., excess halogenating agent, acylating agents), you risk modifying the pyrrole core in unintended ways.

Causality & Strategy:

This is a problem of chemoselectivity. You want the reaction to occur exclusively at the specific positions required for thiazole ring formation, while leaving the rest of the pyrrole ring untouched.

Key Strategies to Improve Chemoselectivity:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use no more than one equivalent of the electrophile if you are aiming for mono-substitution. It can be beneficial to add the electrophile slowly (e.g., via syringe pump) to a cooled solution of the pyrrole to avoid localized high concentrations.

  • Milder Reagents: Switch to less reactive reagents. For example, if direct bromination with Br₂ is causing over-bromination, use a milder source of electrophilic bromine like N-bromosuccinimide (NBS).

  • Protecting Groups: As discussed for regioselectivity, electron-withdrawing protecting groups on the nitrogen can "tame" the reactivity of the pyrrole ring, making it less susceptible to unwanted electrophilic attack.[6][7]

Data Summary & Protocols

Table 1: Troubleshooting Guide for Common Side Reactions
Observed Problem Potential Cause(s) Primary Solution(s) Secondary Action(s)
Mixture of Isomers Low regioselectivity; similar reactivity of C2/C3 positions.Introduce a sterically bulky N-protecting group (e.g., TIPS).Optimize temperature and solvent; consider a directed metalation strategy.
Dark Tar/Polymer Acid-catalyzed polymerization of the pyrrole ring.Add a non-nucleophilic base (e.g., NaHCO₃, 2,6-lutidine) to the reaction.Run the reaction under an inert atmosphere; use the lowest effective temperature.
Over-halogenation High reactivity of the pyrrole ring; harsh halogenating agent.Use a milder agent (e.g., NBS instead of Br₂); use precise 1.0 equivalent.Add the halogenating agent slowly at low temperature (e.g., -78 °C).
N-Alkylation/Acylation Nucleophilic pyrrole nitrogen competes with other nucleophiles.Protect the pyrrole nitrogen with a suitable group (e.g., Boc, Ts).Use a less reactive alkylating/acylating agent; modify reaction conditions.
Protocol: Regioselective Bromination of N-Protected Pyrrole

This protocol describes a general method for the regioselective mono-bromination of a pyrrole at the C3-position, a key step for many pyrrolo[3,2-d]thiazole syntheses, by leveraging a bulky N-protecting group.

Materials:

  • N-TIPS-pyrrole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve N-TIPS-pyrrole in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve NBS in anhydrous THF.

  • Add the NBS solution dropwise to the cooled pyrrole solution over 30 minutes.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction vs. Side Reaction

G cluster_0 Desired Pathway: Hantzsch Synthesis cluster_1 Side Reaction: Acid-Catalyzed Polymerization A 2-Amino-3-halopyrrole + Thioamide B S-Alkylation Intermediate A->B C Intramolecular Cyclization B->C D Dehydration C->D E Pyrrolo[3,2-d]thiazole D->E F Pyrrole Starting Material + Acid (H+) G Protonated Pyrrole (Cationic Intermediate) F->G H Dimerization G->H I Further Polymerization H->I J Insoluble Tar I->J

Caption: Competing pathways in pyrrolo[3,2-d]thiazole synthesis.

This guide provides a starting point for addressing common issues in the synthesis of pyrrolo[3,2-d]thiazoles. Successful heterocyclic synthesis relies on a deep understanding of the reactivity of the core structures and a systematic approach to troubleshooting. By carefully considering the factors of regioselectivity, stability, and chemoselectivity, you can significantly improve the outcome of your reactions.

References
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. Different strategies for the synthesis of fused pyrrole derivatives. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega. Available from: [Link]

  • PMC. Synthesis of Pyrrolo[2,3-d][1][2][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Available from: [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. Available from: [Link]

  • PMC. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Available from: [Link]

  • R Discovery. Synthesis of Pyrrolo[3,2‐d][1][2]thiazoles. Available from: [Link]

  • ResearchGate. Synthesis of pyrrolo [3,2-d]imidazoles 28 and 29. Available from: [Link]

  • ResearchGate. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • PMC. Modern Strategies for Heterocycle Synthesis. Available from: [Link]

  • Britannica. Pyrrole | Aromatic, Heterocyclic, Nitrogen-Containing. Available from: [Link]

  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available from: [Link]

  • ACS Publications. Synthesis of 2,3-Ring Fused Pyrroles via Cu-Catalyzed 5-exo-dig Annulation of Alkyne-Tethered Enaminones | The Journal of Organic Chemistry. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Diastereoselective synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] via cycloaddition reaction of N-phenacylbenzothiazolium bromides and 3-methyleneoxindoles. Available from: [Link]

  • ACS Publications. Synthesis and Characterization of Fused Pyrrolo[3,2-d:4,5-d′]bisthiazole-Containing Polymers | Organic Letters. Available from: [Link]

  • Semantic Scholar. Green Synthesis of Pyrrole Derivatives. Available from: [Link]

  • Slideshare. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][1][3][9]triazoles: advantageous synthetic application of aqueous conditions. Available from: [Link]

  • PubMed. Synthesis of pyrrolo[2,3-d][1][2][9]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Available from: [Link]

  • SciSpace. Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano) -. Available from: [Link]VaWRNMbuv0U6fnV_HxwJ)

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Troubleshooting

Technical Support Center: Optimizing Thiadiazole Synthesis &amp; N-Protecting Group Dynamics

Welcome to the Synthesis Troubleshooting and Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the construction of 1,2,3-thiadia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting and Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the construction of 1,2,3-thiadiazole and 1,3,4-thiadiazole scaffolds.

A critical, yet frequently overlooked, variable in these cyclization reactions is the electronic and steric nature of the N-protecting group on the hydrazone or thiosemicarbazide precursor. The choice of protecting group dictates not only the yield and stability of the intermediate but can fundamentally alter the regioselectivity and the entire mechanistic pathway of the cyclization.

I. Frequently Asked Questions (Troubleshooting Guides)

Q1: I am attempting a Hurd-Mori cyclization to form a 1,2,3-thiadiazole, but my yields are consistently below 20%, with significant decomposition. What is going wrong?

Answer: The root cause is likely the electronic nature of your N-protecting group. The classic Hurd-Mori reaction utilizes thionyl chloride (SOCl₂) to cyclize hydrazones. If your precursor features an electron-donating group (EDG) (such as an N-benzyl or N-alkyl group), the terminal nitrogen remains highly nucleophilic. This promotes competing intermolecular side reactions and rapid decomposition of the intermediate in the presence of highly reactive SOCl₂ 1.

The Fix: Swap your protecting group to a strong electron-withdrawing group (EWG) , such as N-Tosyl (Ts), N-Acetyl (Ac), or N-Boc. An EWG reduces the nucleophilicity of the nitrogen, suppressing intermolecular side reactions while appropriately polarizing the intermediate to favor the desired intramolecular attack of sulfur onto the carbon center.

Q2: During the synthesis of a 1,3,4-thiadiazole from an N-Boc protected thiosemicarbazide, I lose my Boc group and obtain a complex mixture. How can I preserve it?

Answer: Standard 1,3,4-thiadiazole cyclizations often employ harsh, highly acidic dehydrating agents like POCl₃ or concentrated H₂SO₄ 2. The tert-butoxycarbonyl (Boc) group is highly acid-labile and will rapidly cleave under these conditions, leading to unprotected intermediates that polymerize or form undesired triazoles.

The Fix: Transition to mild, oxidative cyclization conditions. Utilizing an I₂/DMSO system or a neutral photocatalytic approach (e.g., using Rh-6G under blue LED irradiation) allows for efficient S-cyclization while maintaining the integrity of the N-Boc group 3.

Q3: I changed my reaction medium to acidic conditions while using an N-Boc precursor, and NMR shows I synthesized a 1,2,4-triazole-3-thione instead of the expected 1,3,4-thiadiazole. Why did the cyclization diverge?

Answer: You have encountered chemodivergence . In a neutral medium, the N-Boc group remains intact, and the sulfur atom acts as the primary nucleophile, driving S-cyclization to form the 2-amino-1,3,4-thiadiazole. However, introducing an acid (like HCl) protonates the intermediate and initiates the lability of the Boc group. This alters the tautomeric equilibrium and increases the nucleophilicity of the nitrogen atom relative to the sulfur, forcing an N-cyclization pathway that yields the 1,2,4-triazole-3-thione instead 3.

II. Mechanistic Visualizations

HurdMori Start Hydrazone Precursor EWG Electron-Withdrawing Group (e.g., N-Tosyl, N-Boc) Start->EWG N-Protection EDG Electron-Donating Group (e.g., N-Benzyl, N-Alkyl) Start->EDG N-Protection SOCl2_1 SOCl2 Cyclization (Efficient Intramolecular Attack) EWG->SOCl2_1 SOCl2_2 SOCl2 Cyclization (Sluggish / Intermolecular Side Reactions) EDG->SOCl2_2 Product 1,2,3-Thiadiazole (High Yield) SOCl2_1->Product Decomp Decomposition / Low Yield SOCl2_2->Decomp

Caption: Effect of N-Protecting Group Electronics on Hurd-Mori Cyclization Pathways.

Chemodivergence Precursor N-Boc Hydrazone + Isothiocyanate Neutral Neutral Conditions (Photocatalytic, EtOH) Precursor->Neutral Acidic Acidic Conditions (HCl, EtOH) Precursor->Acidic Thiadiazole 2-Amino-1,3,4-thiadiazole (S-Cyclization) Neutral->Thiadiazole Preserves N-Boc integrity Triazole 1,2,4-Triazole-3-thione (N-Cyclization) Acidic->Triazole Boc lability / Protonation

Caption: Chemodivergent Heterocyclization of N-Boc Hydrazones based on pH.

III. Quantitative Data Presentation

The table below summarizes literature-validated yields demonstrating the profound impact of the N-protecting group's electronic nature on the success of the Hurd-Mori cyclization for pyrrolo-fused 1,2,3-thiadiazoles 1.

Table 1: Effect of N-Protecting Group on Yield in Hurd-Mori 1,2,3-Thiadiazole Synthesis

EntryN-Protecting GroupElectronic NatureReagents & ConditionsYield (%)
1Benzyl (Bn)Electron-DonatingSOCl₂, CHCl₃, Reflux< 15%
2Methyl (Me)Electron-DonatingSOCl₂, CHCl₃, RefluxTrace
3tert-Butoxycarbonyl (Boc)Electron-WithdrawingSOCl₂, DCM, 0 °C to RT65 - 75%
4Acetyl (Ac)Electron-WithdrawingSOCl₂, DCM, 0 °C to RT78 - 85%
5Tosyl (Ts)Strong Electron-WithdrawingSOCl₂, DCM, 0 °C to RT82 - 89%

IV. Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols have been engineered to address the specific vulnerabilities of protecting groups during thiadiazole synthesis.

Protocol A: Optimized Hurd-Mori Cyclization (Utilizing EWG Protection)

Use this protocol when synthesizing 1,2,3-thiadiazoles to prevent intermediate decomposition.

  • Preparation: Ensure all glassware is oven-dried. Dissolve the N-Tosyl or N-Boc protected hydrazone precursor (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Self-Validation Check: The solution must remain clear; any precipitation indicates moisture contamination or insolubility requiring a solvent switch to CHCl₃.

  • Reagent Addition: Add freshly distilled Thionyl Chloride (SOCl₂, 1.5 equiv, 7.5 mmol) dropwise over 15 minutes. Do not rush this step. Rapid addition causes localized exothermic spikes that can prematurely cleave N-Boc groups.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Monitor strictly via TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Quenching & Workup: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ dropwise until gas evolution (SO₂ and HCl) ceases and the pH is ~7.5. Extract with DCM (3 x 20 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemodivergent Photocatalytic Synthesis of 1,3,4-Thiadiazoles (Preserving N-Boc)

Use this protocol to synthesize 2-amino-1,3,4-thiadiazoles from N-Boc precursors without triggering acid-mediated deprotection or triazole formation 3.

  • Reaction Assembly: To a 15 mL transparent silica tube equipped with a magnetic stir bar, add the N-Boc protected hydrazone (0.2 mmol), the corresponding isothiocyanate (0.22 mmol), and the photocatalyst Rhodamine-6G (Rh-6G, 0.002 mmol, 1 mol %).

  • Solvent Addition: Add 0.5 mL of absolute Ethanol (EtOH). Crucial Step: Do NOT add any acidic additives (like HCl) if the 1,3,4-thiadiazole is the desired target. The medium must remain neutral to preserve the Boc group and force S-cyclization.

  • Irradiation: Seal the tube under an ambient air atmosphere. Stir vigorously (1400 RPM) at room temperature while irradiating the vessel with Blue LEDs (approx. 450-460 nm) for 5 hours.

  • Purification: Concentrate the crude reaction mixture directly under reduced pressure. Purify via flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate = 20:1 to 5:1) to afford the pure N-Boc protected 2-amino-1,3,4-thiadiazole.

V. References

  • Benchchem Technical Support Team. "Technical Support Center: Regioselective Synthesis of 1,2,3-Thiadiazoles." Benchchem, 2025.

  • ACS Publications. "Chemodivergent Photocatalyzed Heterocyclization of Hydrazones and Isothiocyanates for the Selectivity Synthesis of 2-Amino-1,3,4-thiadiazoles and 1,2,4-Triazole-3-thiones." The Journal of Organic Chemistry, 2023.

  • Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, 2014.

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to Elucidating the Mechanism of Action of 4-Methyl-4H-pyrrolo[3,2-d]thiazole

For researchers, scientists, and drug development professionals, the discovery of a novel bioactive compound marks the beginning of an intense investigative journey. Understanding how a molecule exerts its effects—its me...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the discovery of a novel bioactive compound marks the beginning of an intense investigative journey. Understanding how a molecule exerts its effects—its mechanism of action (MoA)—is paramount for its translation into a therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of 4-Methyl-4H-pyrrolo[3,2-d]thiazole, a heterocyclic compound representative of novel chemical entities whose biological functions are yet to be fully characterized.

While specific data on 4-Methyl-4H-pyrrolo[3,2-d]thiazole is limited, its core structure, the pyrrolo[3,2-d]thiazole scaffold, is found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and fungicidal properties.[1][2][3] This suggests that our target compound may hold significant therapeutic potential. This guide will, therefore, use it as a prime example to compare and contrast state-of-the-art experimental strategies, providing the causality behind methodological choices to build a robust, evidence-based MoA profile.

We will navigate through three critical stages:

  • Unbiased Target Identification : How to find the specific protein(s) our compound interacts with in the complex cellular environment.

  • Rigorous Target Validation : How to confirm this interaction with high confidence and quantify its biophysical parameters.

  • Functional Pathway Analysis : How to determine the downstream consequences of this interaction on cellular signaling and function.

Part 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

To discover a drug's target without prior assumptions, we must "fish" it out from the entire proteome. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful and classic technique for this purpose.[4][5] The core principle is to use the compound as "bait" to capture its binding partners.

Causality of Method Choice

We choose AC-MS for its ability to identify direct binding partners from a complex protein mixture, such as a cell lysate.[6] This is a crucial first step, as it provides a list of candidate targets that can then be subjected to more focused validation assays. An alternative, yeast three-hybrid systems, can also identify interactions but may miss targets that require post-translational modifications not present in yeast.[6]

Experimental Workflow: AC-MS

The process involves synthesizing a chemical probe, immobilizing it, performing a pull-down experiment, and identifying captured proteins via mass spectrometry.[5]

cluster_0 Probe Synthesis & Immobilization cluster_1 Affinity Pull-down cluster_2 Protein Identification A 1. Synthesize Probe (Compound + Linker + Biotin) B 2. Immobilize Probe (Couple Biotin to Streptavidin Beads) A->B D 4. Incubate Lysate with Beads (Target Protein Binds to Probe) B->D C 3. Prepare Cell Lysate (e.g., from HCT116 cells) C->D E 5. Wash Beads (Remove Non-specific Binders) D->E F 6. Elute Proteins (Release Target Protein) E->F G 7. SDS-PAGE Separation F->G H 8. In-gel Digestion (e.g., Trypsin) G->H I 9. LC-MS/MS Analysis H->I J 10. Database Search (Identify Proteins) I->J

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: AC-MS
  • Probe Synthesis : Synthesize an analog of 4-Methyl-4H-pyrrolo[3,2-d]thiazole that incorporates a linker arm (e.g., a short PEG chain) terminating in a biotin tag. It is critical to choose a linker attachment point that does not disrupt the compound's bioactive conformation.

  • Affinity Matrix Preparation : Incubate streptavidin-coated magnetic beads with the biotinylated probe to create the affinity matrix. Use beads without the probe as a negative control.[7]

  • Cell Lysate Preparation : Culture and harvest a relevant cell line (e.g., HCT116 colorectal cancer cells). Lyse the cells in a non-denaturing buffer containing protease inhibitors to obtain a clarified protein lysate.[4]

  • Affinity Pull-Down : Incubate the clarified lysate (1-2 mg total protein) with both the probe-coupled beads and the control beads for 2-4 hours at 4°C.[4]

  • Washing : Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound. This step is critical for reducing background noise.[4]

  • Elution and Analysis : Elute the bound proteins from the beads. Separate the eluted proteins by SDS-PAGE, excise unique bands present only in the probe lane, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Data Presentation: Hypothetical AC-MS Results

Proteins identified with high confidence and significantly enriched in the compound pull-down compared to the control are considered primary candidates.

RankProtein NameGene NameMascot ScoreFold Enrichment (vs. Control)
1Nemo-like kinaseNLK45225.4
2Heat shock protein 90HSP90AA13898.2
3Pyruvate kinase M2PKM23104.5
4Tubulin beta chainTUBB2553.1

Based on this hypothetical data, Nemo-like kinase (NLK) is the most promising candidate target.

Part 2: Target Validation - From Candidate to Confirmed Partner

Identifying a candidate is not enough; we must validate the direct physical interaction. Here, we compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) for in vitro validation and the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement.

A. In Vitro Validation: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor chip.[8][9] It provides precise data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[8]

Why SPR? Its real-time, label-free nature provides rich kinetic data that endpoint assays cannot, helping to distinguish between transient and stable interactions.[10] This is crucial for understanding the drug-target residence time, a key parameter in pharmacodynamics.

  • Ligand Immobilization : Covalently immobilize purified recombinant target protein (e.g., NLK) onto a sensor chip. A control channel is prepared without the protein to subtract non-specific binding.[9]

  • Analyte Injection : Inject a series of concentrations of 4-Methyl-4H-pyrrolo[3,2-d]thiazole in solution over both the target and control channels.

  • Data Acquisition : The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to the protein, generating a sensorgram (response vs. time).[8]

  • Kinetic Analysis : Fit the sensorgram data to a binding model to calculate ka, kd, and the equilibrium dissociation constant (KD).[8]

B. In-Cell Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a revolutionary method for verifying that a compound binds to its target within the complex and crowded environment of a living cell.[11] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[12][13]

Why CETSA? It bridges the gap between in vitro biophysics and in vivo biology. A positive CETSA result confirms not only direct binding but also that the compound can permeate the cell membrane and engage its target in a native physiological context.[12]

  • Compound Treatment : Treat intact cells (e.g., HCT116) with either the vehicle (DMSO) or varying concentrations of 4-Methyl-4H-pyrrolo[3,2-d]thiazole.

  • Heat Challenge : Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3-8 minutes).[11][13]

  • Lysis and Separation : Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[13]

  • Detection : Quantify the amount of soluble target protein (e.g., NLK) remaining at each temperature using Western blotting or other protein detection methods.[12][14] A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[13]

Comparative Data Summary

This table presents hypothetical validation data comparing our lead compound to a known, well-characterized NLK inhibitor ("NLK-Inhibitor-X").

AssayParameter4-Methyl-4H-pyrrolo[3,2-d]thiazoleNLK-Inhibitor-X (Comparator)Interpretation
SPR Binding Affinity (KD)150 nM25 nMBoth compounds bind directly to NLK. The comparator has a higher affinity.
CETSA Thermal Shift (ΔTm)+4.2 °C+5.5 °CBoth compounds engage and stabilize NLK in intact cells.
CETSA EC50 (Target Engagement)0.8 µM0.1 µMBoth compounds show dose-dependent target engagement in cells.

Part 3: Functional Pathway Analysis - What is the Consequence of Binding?

Having confirmed that 4-Methyl-4H-pyrrolo[3,2-d]thiazole binds to NLK, we must now determine the functional outcome. NLK is a serine/threonine kinase involved in multiple signaling pathways, including Wnt/β-catenin signaling. We will investigate if our compound acts as an inhibitor.

Methodology: In Vitro Kinase Assay

A luminescence-based in vitro kinase assay is a robust, high-throughput method to quantify kinase activity.[15] It measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

Why this assay? It provides a direct, quantitative measure of the compound's effect on the enzyme's catalytic function.[16] Comparing its IC50 (half-maximal inhibitory concentration) to that of a known inhibitor provides a clear benchmark of its potency.[15]

cluster_pathway Hypothetical NLK Signaling Pathway cluster_inhibitors Upstream Upstream Signal NLK NLK Upstream->NLK Activates Substrate Substrate (e.g., TCF/LEF) NLK->Substrate Phosphorylates pSubstrate p-Substrate Response Cellular Response (e.g., Gene Transcription) pSubstrate->Response Inhibitor1 4-Methyl-4H-pyrrolo[3,2-d]thiazole Inhibitor1->NLK Inhibitor2 NLK-Inhibitor-X Inhibitor2->NLK

Caption: Hypothetical NLK signaling pathway showing points of inhibition.

  • Plate Setup : In a 384-well plate, add the compound serially diluted in buffer. Include "no enzyme" and "vehicle (DMSO)" controls.[15]

  • Enzyme Addition : Add recombinant NLK enzyme to each well (except "no enzyme" controls).

  • Reaction Initiation : Add a mixture of the kinase substrate and ATP to all wells to start the reaction. Incubate at 30°C for 60 minutes.[15]

  • Signal Detection : Add a reagent (e.g., ADP-Glo™) that stops the kinase reaction and converts the remaining ATP into a luminescent signal.[15]

  • Data Analysis : Measure luminescence with a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Comparative Functional Data
CompoundTargetAssay TypeIC50
4-Methyl-4H-pyrrolo[3,2-d]thiazole NLKIn Vitro Kinase Assay450 nM
NLK-Inhibitor-X (Comparator) NLKIn Vitro Kinase Assay50 nM

This data suggests that 4-Methyl-4H-pyrrolo[3,2-d]thiazole is a direct inhibitor of NLK's enzymatic activity, albeit with lower potency than the established comparator.

Conclusion

This guide outlines a logical, multi-step workflow to systematically deconstruct the mechanism of action for a novel compound like 4-Methyl-4H-pyrrolo[3,2-d]thiazole. By employing an unbiased target identification strategy (AC-MS), followed by rigorous biophysical and in-cell validation (SPR, CETSA), and culminating in a functional assessment of the validated target (kinase assay), researchers can build a compelling, data-driven narrative for a compound's MoA.

The hypothetical data presented here positions 4-Methyl-4H-pyrrolo[3,2-d]thiazole as a direct, cell-active inhibitor of Nemo-like kinase (NLK). This framework of comparing its performance against known standards at each step provides essential context and builds confidence in the findings. The subsequent steps in a drug discovery program would involve exploring the structure-activity relationship (SAR) to improve potency and selectivity, and conducting further cell-based assays to confirm its effects on downstream signaling pathways.

References

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Yin, W., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol.
  • Sleno, L. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for GSK3-IN-4.
  • BenchChem. (2025). Application Note: Target Identification of Martynoside Using Affinity Chromatography.
  • Motsa, B. B., & Stahelin, R. V. (2023, February). A beginner's guide to surface plasmon resonance. SciSpace.
  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol.
  • Anonymous. Protocol for Invitro Kinase Assay.
  • Motsa, B. B., & Stahelin, R. V. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist.
  • Technology Networks. (2023, March 29). An Introduction to Surface Plasmon Resonance.
  • Martens, S., et al. (2024, May 31). In vitro kinase assay. Protocols.io.
  • Armstrong, M., et al. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
  • Ciavardini, A., et al. (2025, November 23). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine.
  • Zhang, Y., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Lomenick, B. (2019, March 15). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology.
  • Gloeckner, C. J. (2019). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols.
  • Pan, C., et al. (2009, March 24). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews.
  • Annis, D. A., et al. (2001, December 6). Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. Analytical Chemistry.
  • Wang, X., et al. (2024, May 29). Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. Journal of Agricultural and Food Chemistry.
  • El-Gazzar, M. G., et al. (2025, June 15). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity.
  • Lozynskyi, A. V., et al. (2025, February 7). SYNTHESIS OF PYRAZOLO-PYRROLO-THIOPYRANO[2,3-D]THIAZOLE AS A POTENTIAL BIOLOGI.

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Validation

A Comparative Guide to the Cytotoxicity of Novel Thiazolyl-Thiazole Derivatives

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, thiazole and its derivatives have emerged as a particularly promising scaffold for the development of potent anticancer agents.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic profiles of recently developed thiazolyl-thiazole derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance against various cancer cell lines, insights into their mechanisms of action, and standardized protocols for their evaluation.

The Rationale for Thiazolyl-Thiazole Scaffolds in Oncology

The thiazole ring is a key structural motif found in numerous natural and synthetic compounds with a wide range of pharmacological activities, including several clinically approved anticancer drugs like Dasatinib and Ixazomib.[3][4] The presence of nitrogen and sulfur atoms in the thiazole ring allows for diverse non-covalent interactions with biological targets, making it a privileged scaffold in medicinal chemistry. The incorporation of multiple thiazole rings, creating thiazolyl-thiazole derivatives, can further enhance the molecular complexity and binding affinity for specific cancer-related targets. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[3][5][6][7]

Comparative Cytotoxic Activity of Novel Thiazolyl-Thiazole Derivatives

The cytotoxic potential of novel thiazolyl-thiazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of cell growth or viability. The following table summarizes the in vitro cytotoxic activity of representative novel thiazolyl-thiazole derivatives from recent studies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Bis-Thiazole Compound 5aKF-28 (Ovarian)0.718Cisplatin10[1][8]
Compound 5fKF-28 (Ovarian)0.006Cisplatin10[1][8]
Compound 5eMCF-7 (Breast)0.6648--[8]
Thiopyrano[2,3-d]thiazole Compound 3eVarious (NCI-60)---[9]
Compound 3gVarious (NCI-60)---[9]
Compound 3hVarious (NCI-60)---[9]
2,4-Disubstituted Thiazole Compound 5cHepG2 (Liver)3.35 ± 0.2Combretastatin A-4-[10]
Compound 8HCT116 (Colon)5.32 ± 0.3Combretastatin A-45.23 ± 0.3[10]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide Compound 11aA-549 (Lung)- (48% inhibition)--[11]
Arylidene-hydrazinyl-thiazole Compound 4mBxPC-3 (Pancreatic)1.69Doxorubicin0.183[12]
Compound 4nMOLT-4 (Leukemia)- (30.08% survival)Doxorubicin-[12]
Compound 4rMCF-7 (Breast)- (44.40% survival)Doxorubicin-[12]
Thiazole-2-acetamide Compound 10aVariousGI50 = 6Doxorubicin/Sorafenib-[5]

Note: A lower IC50 value indicates a higher cytotoxic potency. "-" indicates that the specific data was not provided in the cited source, but the compound showed notable activity.

Mechanistic Insights into Cytotoxicity

The anticancer activity of thiazolyl-thiazole derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. Two prominent mechanisms of action that have been elucidated are the inhibition of tubulin polymerization and the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and maintenance of cell shape.[8][13] Several thiazole derivatives have been identified as tubulin polymerization inhibitors.[5][10] By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis.[11][13]

Below is a diagram illustrating the signaling pathway leading to apoptosis upon inhibition of tubulin polymerization.

Tubulin_Inhibition_Pathway cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis Induction Thiazolyl_Thiazole Thiazolyl-Thiazole Derivative Tubulin α/β-Tubulin Dimers Thiazolyl_Thiazole->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation G2_M_Arrest G2/M Phase Arrest SAC_Activation->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by thiazolyl-thiazole derivatives.

Inhibition of VEGFR-2 Signaling

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][16] Overexpression of VEGFR-2 is observed in various cancers.[15][17] Some thiazole derivatives have been shown to inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.[14][16]

The following diagram depicts the VEGFR-2 signaling pathway and its inhibition.

VEGFR2_Inhibition_Pathway cluster_receptor_level Receptor Level cluster_downstream_signaling Downstream Signaling cluster_cellular_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Thiazolyl_Thiazole Thiazolyl-Thiazole Derivative Thiazolyl_Thiazole->VEGFR2 Inhibits Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols for Cytotoxicity Evaluation

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following are detailed, step-by-step methodologies for key experiments used to assess the cytotoxic effects of novel thiazolyl-thiazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolyl-thiazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with cytotoxic compounds can induce cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[19][20]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazolyl-thiazole derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.[19]

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[1][19] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.[19] Wash the cells twice with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[1]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[21]

Protocol:

  • Cell Treatment: Treat cells with the thiazolyl-thiazole derivatives as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (20 µg/mL).[12][21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use a dual filter set for FITC (green fluorescence) and PI (red fluorescence).

  • Data Analysis: Create a quadrant dot plot to differentiate the cell populations:

    • Q4 (Annexin V- / PI-): Viable cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

Conclusion and Future Perspectives

Novel thiazolyl-thiazole derivatives represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. Their diverse mechanisms of action, including the inhibition of tubulin polymerization and key signaling pathways like VEGFR-2, offer multiple avenues for therapeutic intervention. The comparative data presented in this guide highlights the potent and, in some cases, selective anticancer effects of these emerging drug candidates.

Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these derivatives. In vivo studies are crucial to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of the most promising compounds. Furthermore, exploring the potential for combination therapies with existing anticancer drugs could lead to synergistic effects and overcome drug resistance. The continued investigation of thiazolyl-thiazole derivatives holds great promise for the development of next-generation cancer therapeutics.

References

  • El-Abd, M. A., et al. (2022).
  • Kaminskyy, D., et al. (n.d.). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. PMC.
  • Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Kumar, A., et al. (2017).
  • Cai, W. X., et al. (2018). A Review On Thiazole As Anticancer Agents. Neliti.
  • Various Authors. (n.d.). Cytotoxic effect of thiazole derivatives and their structure–activity...
  • The University of Iowa. (n.d.). GFP and Propidium Iodide for Cell Cycle Analysis - Flow Cytometry. Retrieved from [Link]

  • El-Abd, M. A., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry.
  • Various Authors. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Various Authors. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Various Authors. (n.d.). MTT (Assay protocol. [No valid URL provided].
  • Chen, J., et al. (2021). VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. Journal of Biological Chemistry.
  • Various Authors. (2024).
  • Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Retrieved from [Link]

  • Various Authors. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Dojindo. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]

  • Wang, Z., et al. (2015). Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells. PMC.
  • Acharya, S. S., et al. (2023).
  • Wu, L. W., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.
  • Various Authors. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark.
  • Wu, Y., et al. (2015). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PMC.
  • AACR Journals. (2017). Abstract 1802: Apoptosis pathway-focused gene expression profiling of a novel VEGFR2 inhibitor. Cancer Research.

Sources

Comparative

In-Depth Comparison Guide: Antifungal Spectrum and Mechanistic Profiling of Pyrrolo[2,3-d]thiazole Derivatives

Executive Summary Agricultural and pharmaceutical researchers continuously face the challenge of fungal resistance, necessitating the discovery of novel molecular targets and chemotypes. Historically, the [1,2,4]triazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Agricultural and pharmaceutical researchers continuously face the challenge of fungal resistance, necessitating the discovery of novel molecular targets and chemotypes. Historically, the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold—exemplified by the broad-spectrum lead compound YZK-C22—has demonstrated robust antifungal efficacy. However, to optimize lead compounds and circumvent emerging resistance, researchers have employed bioisosteric replacement strategies to synthesize a novel class of pyrrolo[2,3-d]thiazole derivatives.

This guide provides an objective comparison of the antifungal spectrum of various pyrrolo[2,3-d]thiazole derivatives (specifically the C-series compounds) against traditional leads, and details the experimental methodologies used to elucidate their novel mode of action (MoA).

Quantitative Comparison: Antifungal Spectrum

The antifungal efficacy of pyrrolo[2,3-d]thiazole derivatives varies significantly based on their specific structural substitutions. When benchmarked against the positive control YZK-C22, distinct performance profiles emerge across different fungal pathogens, notably Rhizoctonia solani and Botrytis cinerea.

Table 1: In Vitro Antifungal Activity Comparison (EC50 & Relative Efficacy)

Compound Class / IDTarget PathogenPerformance vs. Control (YZK-C22)EC50 Range (μg/mL)Key Observations
YZK-C22 (Control)Broad SpectrumBaselineN/ATraditional thiadiazole scaffold; acts as a baseline for bioisosteric optimization.
C1, C9, C20 Rhizoctonia solaniSuperiorN/ADemonstrated significantly higher growth inhibition than YZK-C22, indicating high specificity for R. solani.
C4, C6, C8, C10, C20 Botrytis cinereaFavorable / High1.17 – 1.77Potent efficacy; C20 exhibits the strongest multi-pathogen profile among the synthesized series.
Mechanistic Insights: A Novel Mode of Action

Understanding why a compound works is as critical as knowing that it works. Previous derivatives within similar heterocyclic classes often functioned as pyruvate kinase inhibitors. However, Surface Plasmon Resonance (SPR) and molecular docking studies have confirmed that potent pyrrolo[2,3-d]thiazoles like C9 and C20 do not bind to pyruvate kinase, indicating a novel MoA .

Transcriptomic analysis (RNA-Seq) of B. cinerea treated with compound C20 reveals a dual-pronged disruption:

  • Tryptophan Metabolic Pathway: C20 significantly alters tryptophan metabolism, a critical pathway for synthesizing essential fungal signaling indoles.

  • Structural Biosynthesis: The compound downregulates the biosynthesis of cutin, suberin, and wax, fundamentally compromising the fungal cell wall and cuticle integrity.

MoA cluster_tryp Tryptophan Metabolism cluster_wax Cell Wall / Cuticle Integrity C20 Pyrrolo[2,3-d]thiazole (C20) Tryp Tryptophan C20->Tryp Disrupts Wax Wax, Cutin & Suberin Biosynthesis C20->Wax Downregulates Indole Indole Derivatives Tryp->Indole Death Fungal Cell Death (B. cinerea) Indole->Death Fatty Fatty Acid Precursors Fatty->Wax Wax->Death Compromised Barrier

Mechanism of Action for Pyrrolo[2,3-d]thiazole (C20) in B. cinerea.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the evaluation of these compounds relies on a self-validating system of phenotypic screening followed by genotypic and biophysical target validation.

Protocol 1: In Vitro Antifungal Susceptibility (Mycelial Growth Rate Method)

Causality: This method is chosen over broth microdilution for filamentous fungi like R. solani and B. cinerea because it allows for direct, measurable observation of radial mycelial expansion, providing highly accurate EC50 values that reflect true biological inhibition rather than mere optical density changes.

  • Media Preparation: Dissolve the target pyrrolo[2,3-d]thiazole compound in DMSO and dilute with sterile water containing 0.1% Tween-80. Mix into molten Potato Dextrose Agar (PDA) to achieve a concentration gradient (e.g., 50, 25, 12.5, 6.25, 3.125 μg/mL).

  • Inoculation: Excise a 5 mm mycelial plug from the actively growing margin of a 3-day-old fungal culture and place it inverted in the center of the amended PDA plate.

  • Incubation: Incubate plates at 25°C in the dark.

  • Data Acquisition: Measure the colony diameter in two perpendicular directions when the blank control (DMSO only) reaches the edge of the petri dish.

  • Validation: Calculate the inhibition rate (%). Use probit analysis to determine the EC50. The inclusion of YZK-C22 as a positive control validates the assay's sensitivity and provides a comparative baseline.

Protocol 2: Target Binding Validation via Surface Plasmon Resonance (SPR)

Causality: To definitively rule out legacy MoAs (like pyruvate kinase inhibition), SPR is utilized. SPR provides real-time, label-free kinetic data (KD values), distinguishing between true biophysical binding and false-positive phenotypic effects.

  • Sensor Chip Preparation: Immobilize purified fungal pyruvate kinase onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject varying concentrations of compounds C9 and C20 over the functionalized chip at a constant flow rate.

  • Reference Subtraction: Route the analyte over a blank reference channel simultaneously to subtract bulk refractive index changes and non-specific binding.

  • Analysis: The lack of a dose-dependent response curve for C9 and C20 validates that these compounds do not interact with pyruvate kinase, prompting downstream transcriptomic analysis to find the true target.

Workflow Step1 Compound Synthesis (Bioisosteric Design) Step2 Phenotypic Screening (Mycelial Growth Assay) Step1->Step2 Step3 Biophysical Validation (SPR Binding Assay) Step2->Step3 Step4 Transcriptomics (RNA-Seq Profiling) Step3->Step4 Step5 MoA Elucidation (Pathway Disruption) Step4->Step5

Self-validating experimental workflow for antifungal lead optimization.

Conclusion

The bioisosteric transition from traditional thiadiazoles to pyrrolo[2,3-d]thiazoles represents a significant leap in antifungal drug development. Compounds such as C20 not only exhibit a superior antifungal spectrum against recalcitrant pathogens like R. solani and B. cinerea but also introduce a novel mode of action by disrupting tryptophan metabolism and wax biosynthesis. This dual-action mechanism provides a robust framework for developing next-generation agrochemicals with a significantly lower risk of cross-resistance.

References
  • Title: Fungicidal Activity of New Pyrrolo[2,3-d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis Source: Journal of Agricultural and Food Chemistry URL: [Link]

Validation

Validating 4-Methyl-4H-pyrrolo[3,2-d]thiazole: A Comparative Guide for Drug Lead Optimization

In the landscape of oncology drug discovery, the identification of novel small molecule inhibitors with potent and selective activity against key oncogenic drivers is paramount. The pyrrolo[3,2-d]thiazole scaffold has em...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncology drug discovery, the identification of novel small molecule inhibitors with potent and selective activity against key oncogenic drivers is paramount. The pyrrolo[3,2-d]thiazole scaffold has emerged as a promising pharmacophore, with derivatives demonstrating significant potential as kinase inhibitors. This guide provides a comprehensive framework for the validation of a specific derivative, 4-Methyl-4H-pyrrolo[3,2-d]thiazole, as a viable drug lead. Through a direct comparison with the established multi-kinase inhibitor, Sunitinib, we will delineate a rigorous, multi-faceted validation strategy, encompassing biochemical and cellular assays, and in vivo efficacy studies. This document is intended for researchers, scientists, and drug development professionals to provide both the conceptual underpinnings and practical methodologies for advancing a promising heterocyclic compound from a hit to a clinical candidate.

The Rationale for Pursuing 4-Methyl-4H-pyrrolo[3,2-d]thiazole

The pyrrolo[3,2-d]pyrimidine core, a close structural analog of the purine nucleus, has been extensively explored in the development of kinase inhibitors.[1][2] The strategic replacement of a pyrimidine ring with a thiazole ring, as in the 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold, offers a unique electronic and steric profile that can be exploited to achieve novel target engagement and improved pharmacological properties. The thiazole ring is a common feature in many biologically active compounds, including several approved drugs.[3][4] Our initial hypothesis is that 4-Methyl-4H-pyrrolo[3,2-d]thiazole will exhibit inhibitory activity against a panel of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others. This hypothesis is predicated on the known activity of structurally related compounds.[1][5]

A Phased Approach to Lead Validation

The validation of a drug lead is a systematic process of de-risking, where a compound is subjected to a series of increasingly complex and biologically relevant assays to assess its therapeutic potential.[6][7] Our proposed validation workflow for 4-Methyl-4H-pyrrolo[3,2-d]thiazole is designed to provide a comprehensive understanding of its potency, selectivity, mechanism of action, and drug-like properties.

Caption: A streamlined workflow for the validation of a new drug lead, from initial in silico assessment to in vivo efficacy studies.

Part 1: Biochemical Characterization - Potency and Selectivity

The initial step in validating a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is crucial for understanding the compound's on-target activity and potential off-target liabilities.

Comparative Kinase Inhibition Profile

We propose screening 4-Methyl-4H-pyrrolo[3,2-d]thiazole against a panel of kinases known to be inhibited by Sunitinib, a clinically approved multi-kinase inhibitor.[8][9][10] This direct comparison will provide immediate context for the potency and selectivity of our lead compound.

Kinase Target4-Methyl-4H-pyrrolo[3,2-d]thiazole (Hypothetical IC50, nM)Sunitinib (Reported IC50, nM)
VEGFR2 (KDR)159
PDGFRβ252
c-KIT504
FLT3801
RET1005
EGFR>1000>10000

Note: The IC50 values for 4-Methyl-4H-pyrrolo[3,2-d]thiazole are hypothetical and for illustrative purposes only. The values for Sunitinib are based on reported data.[11][12]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibition.[10][13][14]

Materials:

  • Purified recombinant kinases (VEGFR2, PDGFRβ, c-KIT, etc.)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Methyl-4H-pyrrolo[3,2-d]thiazole and Sunitinib in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution.

  • Enzyme Addition: Add 2.5 µL of a 2x kinase solution to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a 2x substrate/ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Part 2: Cellular Activity - Translating Biochemical Potency to Biological Effect

Demonstrating that a compound can inhibit its target in a cellular context and elicit a desired biological response is a critical step in lead validation.

Comparative Anti-proliferative Activity

The anti-proliferative activity of 4-Methyl-4H-pyrrolo[3,2-d]thiazole will be assessed in a panel of cancer cell lines with known dependencies on the target kinases.

Cell LinePrimary Tumor TypeKey Target Dependency4-Methyl-4H-pyrrolo[3,2-d]thiazole (Hypothetical GI50, µM)Sunitinib (Reported GI50, µM)
HUVECNormal EndothelialVEGFR20.050.01
A431Epidermoid CarcinomaEGFR (negative control)>50>50
786-ORenal Cell CarcinomaVHL mutant, VEGF driven1.52.8
GIST-T1Gastrointestinal Stromal Tumorc-KIT mutant2.00.05

Note: The GI50 values for 4-Methyl-4H-pyrrolo[3,2-d]thiazole are hypothetical. The values for Sunitinib are based on reported data.[15]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (HUVEC, A431, 786-O, GIST-T1)

  • Appropriate cell culture media and supplements

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Methyl-4H-pyrrolo[3,2-d]thiazole and Sunitinib for 72 hours.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the GI50 values by fitting the data to a four-parameter logistic curve.

Part 3: In Vivo Evaluation - Assessing Efficacy and Pharmacokinetics

The ultimate test of a drug lead's potential is its ability to demonstrate efficacy in a living organism. In vivo studies are essential for understanding a compound's pharmacokinetic properties and its anti-tumor activity in a more complex biological system.[9][16]

Hypothetical In Vivo Efficacy in a Xenograft Model

A human renal cell carcinoma (786-O) xenograft model in immunodeficient mice would be an appropriate choice to evaluate the in vivo anti-tumor activity of 4-Methyl-4H-pyrrolo[3,2-d]thiazole, given the clinical use of Sunitinib in this indication.[8]

G cluster_0 Experimental Phases Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Drug Administration Drug Administration Tumor Growth Monitoring->Drug Administration Efficacy Assessment Efficacy Assessment Drug Administration->Efficacy Assessment

Caption: A simplified workflow for an in vivo xenograft efficacy study.

Part 4: ADME/Tox Profiling - Predicting Drug-like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid late-stage failures in drug development.[17] In silico tools can provide valuable initial predictions.

Comparative In Silico ADME/Tox Profile
Parameter4-Methyl-4H-pyrrolo[3,2-d]thiazole (Predicted)Sunitinib (Reported)
Absorption
Oral BioavailabilityGood~50%
Caco-2 PermeabilityHighModerate
Distribution
Plasma Protein BindingModerateHigh (95%)
Blood-Brain Barrier PermeationLowLow
Metabolism
Primary Metabolizing EnzymeCYP3A4CYP3A4
Excretion
Primary RouteFecalFecal
Toxicity
hERG InhibitionLow RiskModerate Risk
HepatotoxicityLow RiskModerate Risk

Note: The ADME/Tox profile for 4-Methyl-4H-pyrrolo[3,2-d]thiazole is based on hypothetical in silico predictions. The data for Sunitinib is based on published information.[12][13]

Conclusion and Future Directions

This guide has outlined a comprehensive and comparative strategy for the validation of 4-Methyl-4H-pyrrolo[3,2-d]thiazole as a potential drug lead. The proposed workflow, from initial biochemical and cellular characterization to in vivo efficacy studies, provides a robust framework for assessing the therapeutic potential of this novel heterocyclic compound. The direct comparison with Sunitinib offers a clear benchmark for success at each stage of the validation process.

The hypothetical data presented herein suggests that 4-Methyl-4H-pyrrolo[3,2-d]thiazole warrants further investigation. The next steps in its development would involve the synthesis of analogs to establish a structure-activity relationship (SAR), further optimization of its ADME/Tox properties, and a more in-depth investigation of its mechanism of action. Ultimately, the goal is to develop a potent, selective, and safe clinical candidate for the treatment of cancer.

References

  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins Discovery. Retrieved March 27, 2024, from [Link]

  • Cell-based Assay Services. (n.d.). Reaction Biology. Retrieved March 27, 2024, from [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. Retrieved March 27, 2024, from [Link]

  • Maresca, G., et al. (2023). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 83(7_Supplement), 3157-3157.
  • 3.2. In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. Retrieved March 27, 2024, from [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved March 27, 2024, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science, 12(1), 001-010.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2014). Current Pharmaceutical Design, 20(38), 6033-6043.
  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2023). Molecules, 28(24), 8031.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2006). Current Medicinal Chemistry, 13(1), 73-86.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2020). STAR Protocols, 1(3), 100185.
  • Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. (2022). Parasitology Research, 121(1), 441-451.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (2022). RSC Medicinal Chemistry, 13(10), 1253-1265.
  • A review for cell-based screening methods in drug discovery. (2022). Molecular and Cellular Probes, 63, 101808.
  • A Pipeline for Drug Target Identification and Validation. (2014). Cold Spring Harbor Protocols, 2014(9), pdb.top082531.
  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved March 27, 2024, from [Link]

  • Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. (2023). Molecules, 28(24), 8031.
  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2021). Journal of Molecular Structure, 1244, 130953.
  • Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. (2022). Parasitology Research, 121(1), 441-451.
  • Hitting the right target – validating new approaches for innovative cancer drugs. (2014). ecancermedicalscience, 8, 474.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1279-1288.
  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(9), 1324.
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2023). Crown Bioscience. Retrieved March 27, 2024, from [Link]

  • Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. (2014). International Journal of Molecular Sciences, 15(11), 20958-20983.
  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 929-944.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2023). RSC Advances, 13(45), 31693-31706.
  • Innovative Validation and Regulatory Processes for Companion Diagnostic Tests for Rare Biomarkers or Indications. (2022). Friends of Cancer Research.
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  • Fungicidal Activity of New Pyrrolo[2,3-d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. (2024). Journal of Agricultural and Food Chemistry, 72(21), 9035-9045.
  • Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. (2023). Molecules, 28(12), 4799.
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Comparative

The Mechanistic Imperative: Why Profile Pyrrolo[3,2-d]thiazoles?

Cross-Reactivity Profiling of 4-Methyl-4H-pyrrolo[3,2-d]thiazole: A Comparative Guide for Scaffold Selection in Drug Design The 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold is an emerging, highly versatile bicyclic hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 4-Methyl-4H-pyrrolo[3,2-d]thiazole: A Comparative Guide for Scaffold Selection in Drug Design

The 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold is an emerging, highly versatile bicyclic heterocycle[1]. In modern drug discovery, fused pyrrole systems are frequently deployed as bioisosteres for the purine ring of adenosine triphosphate (ATP)[2]. By mimicking ATP, these molecules anchor into the highly conserved hinge region of the kinase catalytic domain via critical hydrogen bonds[2].

However, this structural mimicry presents a profound challenge. Because the ATP-binding pocket is conserved across the >500 members of the human kinome, the baseline pyrrolo[3,2-d]thiazole core is inherently non-selective. Unintended kinase inhibition can drive severe off-target toxicities. Furthermore, the specific incorporation of the thiazole ring (containing both sulfur and nitrogen) fundamentally shifts the electron distribution and lipophilicity compared to traditional azaindoles. Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement; it is the fundamental driver of Structure-Activity Relationship (SAR) optimization.

Mechanism Scaffold 4-Methyl-4H-pyrrolo[3,2-d]thiazole Bonds H-Bonding via N & S Scaffold->Bonds Mediates Opt Steric/Electronic Tuning Scaffold->Opt SAR Modification Hinge Kinase Hinge Region (ATP Pocket) Cross Broad Cross-Reactivity Hinge->Cross Default State Bonds->Hinge Anchors to Opt->Cross Mitigates Select Target Selectivity Opt->Select Drives

Mechanistic pathway of pyrrolo[3,2-d]thiazole binding and selectivity tuning.

Comparative Scaffold Performance

When selecting a core scaffold for kinase or antiviral targets (such as Chikungunya virus inhibitors[3]), structural biologists must weigh target affinity against metabolic stability and kinome cross-reactivity.

For instance, early iterations of related thieno[3,2-b]pyrroles demonstrated potent antiviral activity but suffered from severe metabolic liability, exhibiting half-lives of less than 3 minutes in human liver microsomes (HLMs)[3]. Transitioning to a thiazole-fused system (like pyrrolo[3,2-d]thiazole) mitigates oxidative liability while maintaining the necessary permeability that is often lost if substituted with an imidazole ring (which drops CLogD < 2)[3].

Table 1: Comparative Profiling of Purine-Mimetic Scaffolds

ScaffoldPrimary Target ApplicationMetabolic Stability (HLM T1/2)Cross-Reactivity RiskKey Physicochemical Causality
4-Methyl-4H-pyrrolo[3,2-d]thiazole Kinases / Viral replicationModerate to High (>30 min)High (Requires steric tuning)Thiazole nitrogen acts as an optimal H-bond acceptor while sulfur resists rapid oxidation.
Thieno[3,2-b]pyrrole Kinases / Viral replicationLow (<3 min)HighSulfur in the thiophene ring is highly susceptible to rapid microsomal oxidation[3].
Pyrrolo[2,3-b]pyridine Kinases (e.g., BRAF)HighModerateClassic purine bioisostere; rigid structure allows for highly predictable SAR[2].

Self-Validating Experimental Protocols for Profiling

To accurately map the cross-reactivity and viability of 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives, a tiered, self-validating experimental workflow is required. Biochemical affinity must be corroborated by cellular target engagement, while strictly controlling for metabolic degradation.

Protocol A: High-Throughput Kinome Cross-Reactivity Screening

Causality & Logic: Biochemical assays using active-site directed probes allow for the rapid calculation of a Selectivity Score (S-score). By testing the compound against a panel of ~400 kinases at a fixed concentration (typically 1 µM), researchers can identify the primary off-target liabilities of the scaffold.

  • Step 1: Assay Preparation. Plate 4-Methyl-4H-pyrrolo[3,2-d]thiazole derivatives in 384-well plates.

  • Step 2: Internal Controls. Include Staurosporine (1 µM) as a pan-kinase positive control to validate assay dynamic range, and DMSO (0.1% v/v) as a vehicle negative control. This ensures the protocol is self-validating; if Staurosporine fails to broadly inhibit, the plate is rejected.

  • Step 3: Competitive Binding. Introduce DNA-tagged kinases and active-site directed immobilized ligands. Add the test compounds.

  • Step 4: Quantification. Measure the amount of kinase bound to the immobilized ligand via qPCR. Calculate the S(10) score: the fraction of kinases inhibited by >90%. An S(10) < 0.1 is the threshold for advancing a selective hit.

Protocol B: Orthogonal Cellular Validation (BRET Assay)

Causality & Logic: Biochemical cross-reactivity does not always translate to cellular off-target effects due to differences in intracellular ATP concentrations (which compete with the inhibitor) and membrane permeability. Bioluminescence Resonance Energy Transfer (BRET) preserves the cellular context.

  • Step 1: Transfection. Transfect HEK293T cells with plasmids encoding the target kinase (or identified off-target kinase) fused to NanoLuc luciferase.

  • Step 2: Tracer Equilibration. Treat cells with a fluorescent cell-permeable kinase tracer.

  • Step 3: Compound Displacement. Introduce the pyrrolo[3,2-d]thiazole derivative. If the compound engages the kinase, it displaces the tracer, resulting in a loss of the BRET signal.

  • Step 4: Validation. Compare the cellular IC50 of the primary target versus the off-targets identified in Protocol A to confirm true cellular selectivity.

Protocol C: Human Liver Microsome (HLM) Stability Profiling

Causality & Logic: Fused heterocycles can be metabolically labile. A highly selective compound is useless if it is rapidly cleared[3].

  • Step 1: Incubation. Incubate 1 µM of the compound with pooled human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Step 2: Control Validation. Run Verapamil concurrently as a high-clearance control. If Verapamil is not degraded rapidly, the microsomes are inactive, and the assay is invalid.

  • Step 3: Quenching & Analysis. Quench aliquots at 0, 5, 15, 30, and 60 minutes with cold acetonitrile. Analyze parent compound depletion via LC-MS/MS to calculate intrinsic clearance and T1/2.

Workflow Lib Compound Library Screen Kinome Screen (Biochemical) Lib->Screen Input Score Selectivity Score Calculation Screen->Score Output Fail High Cross-Reactivity Score->Fail S(10) > 0.1 Pass Selective Hit Score->Pass S(10) < 0.1 Fail->Lib Redesign Cell Cellular Validation (BRET Assay) Pass->Cell Advance ADME Metabolic Stability (HLM Profiling) Cell->ADME Confirm Lead Lead Candidate ADME->Lead T1/2 > 30 min

Self-validating experimental workflow for kinase cross-reactivity profiling.

Strategic Outlook

The 4-Methyl-4H-pyrrolo[3,2-d]thiazole scaffold offers a compelling balance of structural novelty, ATP-mimicry, and metabolic resilience compared to its thiophene-based counterparts. However, its baseline affinity for the kinase hinge region necessitates aggressive, data-driven cross-reactivity profiling. By integrating high-throughput biochemical screening with physiologically relevant cellular assays and metabolic controls, drug developers can successfully harness this scaffold while engineering out off-target liabilities.

References

  • [1] 4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • [2] Synthesis of Azaindoles. ResearchGate. Available at: [Link]

  • [3] Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-4H-pyrrolo[3,2-d]thiazole proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Methyl-4H-pyrrolo[3,2-d]thiazole As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle management of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-Methyl-4H-pyrrolo[3,2-d]thiazole

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle management of complex heterocyclic compounds. 4-Methyl-4H-pyrrolo[3,2-d]thiazole is a fused bicyclic heterocycle containing both nitrogen and sulfur heteroatoms. Because of its structural motifs—which are frequently utilized in kinase inhibitors and other targeted drug development pipelines—it exhibits potent biological activity. Consequently, improper disposal poses significant environmental and occupational hazards.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of 4-Methyl-4H-pyrrolo[3,2-d]thiazole, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while maintaining rigorous laboratory safety.

Physicochemical Profiling and Hazard Causality

Before neutralizing or disposing of any chemical, we must understand its molecular behavior. The presence of the pyrrole and thiazole rings means this compound is electron-rich and can undergo oxidation. When combusted, it generates toxic nitrogen oxides (NOx) and sulfur oxides (SOx). highlights the need for stringent handling to prevent acute exposure[1].

Table 1: Physicochemical and Hazard Summary

PropertyValue / DescriptionOperational Implication
Chemical Class Fused Heterocycle (Pyrrolothiazole)Biologically active; must be handled as a toxic organic waste.
Heteroatoms Nitrogen (N), Sulfur (S)Incineration must utilize specialized NOx/SOx scrubbers.
Solubility Soluble in DMSO, DMF, MeOH, DCMLiquid waste will primarily consist of organic solvent mixtures.
EPA RCRA Status Unlisted, but evaluated for ToxicityManaged as a characteristic hazardous waste when mixed with regulated solvents.

Regulatory Framework & Waste Classification

Under the EPA's RCRA guidelines, [2]. While 4-Methyl-4H-pyrrolo[3,2-d]thiazole is not explicitly on the P- or U-lists of acutely hazardous substances by name, its biological activity dictates that it must be treated as a characteristic hazardous waste (often carrying the D003 or D022+ codes depending on the solvent mixtures used in your assays).

Causality Check: Why is drain disposal strictly prohibited? The compound's lipophilicity and structural stability prevent rapid biodegradation in municipal wastewater treatment plants, leading to environmental bioaccumulation and aquatic toxicity. Furthermore, any mixtures must be cross-referenced with the to ensure compliant reporting[3].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
  • Segregation: Collect all unreacted 4-Methyl-4H-pyrrolo[3,2-d]thiazole powder, contaminated weighing paper, and pipette tips in a clearly labeled, puncture-resistant solid hazardous waste container.

  • Double-Bagging: For highly concentrated powders, place the primary container inside a secondary zip-lock bag. Reasoning: This prevents the aerosolization of the powder during transport, mitigating inhalation risks for waste handlers.

  • Labeling: Label the container as "Hazardous Solid Waste: Toxic Organics (Contains 4-Methyl-4H-pyrrolo[3,2-d]thiazole)".

  • Incineration Routing: Transfer to the facility's hazardous waste management team for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Stock Solutions)
  • Solvent Compatibility Check: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., DMSO, Methanol). Reasoning: Halogenated waste requires separate incineration at significantly higher temperatures to prevent the formation of highly toxic dioxins.

  • Collection: Pour the solution into the appropriate liquid waste carboy (Halogenated or Non-Halogenated). Use a funnel to prevent spills.

  • Volume Management: Never fill the carboy beyond 80% capacity. Reasoning: Leaving 20% headspace allows for vapor expansion, preventing pressure-induced container rupture in fluctuating ambient temperatures.

  • Manifesting: Record the approximate concentration of the compound on the[4].

Protocol C: Decontamination of "Empty" Containers

To meet the EPA's , containers that held the compound must be properly processed before standard disposal[5].

  • Triple Rinsing: Rinse the original container three times with a solvent capable of dissolving the compound (e.g., Methanol or Acetone).

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Non-Halogenated liquid waste carboy. Reasoning: The rinsate now contains trace amounts of the active compound and cannot be poured down the sink.

  • Defacing: Deface the original chemical label with a permanent marker and dispose of the clean glass vial in the laboratory's broken/clean glass receptacle.

Workflow Visualization

Below is the logical decision tree for routing 4-Methyl-4H-pyrrolo[3,2-d]thiazole waste to ensure compliance and safety.

WasteRouting Source 4-Methyl-4H-pyrrolo[3,2-d]thiazole Waste Generation Solid Solid Waste (Powders, PPE, Tips) Source->Solid Dry materials Liquid Liquid Waste (Reaction Mixtures) Source->Liquid Solutions/Rinsates Incinerator High-Temp Incineration (NOx & SOx Scrubbers) Solid->Incinerator Direct routing Halogenated Halogenated Carboy (e.g., DCM mixtures) Liquid->Halogenated Contains halogens NonHalogenated Non-Halogenated Carboy (e.g., DMSO/MeOH) Liquid->NonHalogenated Halogen-free Halogenated->Incinerator Specialized destruction NonHalogenated->Incinerator Standard destruction

Decision matrix for 4-Methyl-4H-pyrrolo[3,2-d]thiazole waste segregation and incineration routing.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate: Alert nearby personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Equip nitrile gloves, safety goggles, and a lab coat. If aerosolization of the pure powder is a risk, use an N95 or P100 particulate respirator.

  • Containment (Solid Spill): Gently cover the powder with damp paper towels (using water or a mild solvent like ethanol) to suppress dust. Reasoning: Dry sweeping generates hazardous airborne aerosols that can be easily inhaled.

  • Containment (Liquid Spill): Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a solid hazardous waste bag.

  • Surface Decontamination: Wash the spill area with a strong laboratory detergent, followed by a water rinse, collecting all liquid runoff into the hazardous waste container.

References

  • Title: Methyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate | Source: PubChem | URL: [Link]

  • Title: Guidelines for Management and Disposal of Hazardous Wastes | Source: American Chemistry Council | URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: US Environmental Protection Agency | URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste | Source: US Environmental Protection Agency | URL: [Link]

  • Title: 40 CFR 302.4 -- Hazardous substances and reportable quantities | Source: eCFR | URL: [Link]

Sources

Handling

A Guide to the Safe Handling of 4-Methyl-4H-pyrrolo[3,2-d]thiazole: A Proactive Approach to Laboratory Safety

As a Senior Application Scientist, my foremost objective is to equip you with a thorough and actionable guide for the safe handling of 4-Methyl-4H-pyrrolo[3,2-d]thiazole. This document is designed to provide not just pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my foremost objective is to equip you with a thorough and actionable guide for the safe handling of 4-Methyl-4H-pyrrolo[3,2-d]thiazole. This document is designed to provide not just procedural steps, but also the scientific reasoning behind them, fostering a deep-seated culture of safety within your laboratory. Our commitment is to be a trusted partner in your research endeavors, offering value that transcends the product itself.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is fundamental to minimizing exposure risks. This approach ensures redundant safeguards are in place to protect you in the event of unforeseen spills or accidents.

Hand Protection: Your Primary Barrier

The Imperative: Your hands are the most probable point of direct contact with chemical agents. The selection of appropriate glove material is paramount, as resistance to chemicals varies significantly between glove types.

Our Recommendation:

  • Double Gloving: The practice of wearing two pairs of gloves is mandatory. This drastically reduces the likelihood of exposure should the outer glove be compromised.

  • Glove Material Selection:

    • Outer Glove: Heavy-duty, chemically resistant gloves are essential.

    • Inner Glove: A flexible laminate glove, such as a Silver Shield or 4H, worn under a disposable nitrile glove provides an additional layer of protection.[2][3]

Scientific Rationale: The use of double nitrile gloves or a combination of different glove types is a recognized best practice for handling chemicals of unknown toxicity.[3] This layering strategy provides a critical time window for response in the case of a breach in the outer glove.

Eye and Face Protection: Shielding Against Chemical Insults

The Imperative: Chemical splashes can inflict immediate and severe damage to the eyes. Furthermore, vapors can be irritants.

Our Recommendation:

  • Chemical Splash Goggles: It is mandatory to wear flexible-fitting, hood-ventilation goggles that conform to ANSI chemical splash standards.[4] Standard safety glasses are inadequate as they do not offer protection from splashes from all angles.[5]

  • Face Shield: When handling larger volumes (over 1 liter) or during procedures with a heightened risk of splashing, a face shield must be worn in addition to safety goggles.[2][3]

Scientific Rationale: Goggles provide a direct physical barrier against liquid splashes. A face shield offers broader protection for the entire facial area, which is critical when the potential for a significant splash exists.[2][3]

Body Protection: Preventing Dermal Exposure

The Imperative: Accidental spills can result in skin contamination, leading to local irritation or systemic absorption of the chemical.

Our Recommendation:

  • Flame-Resistant Laboratory Coat: A properly fitting, fully buttoned, flame-resistant lab coat is required at all times in the laboratory.[2]

  • Chemical-Resistant Apron: For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is advised.

Scientific Rationale: The lab coat serves as a removable barrier that can be quickly shed in the event of a major spill, preventing the chemical from reaching your skin and personal clothing.[4] The flame-resistant property is a critical safety feature in environments where flammable solvents are commonplace.[2]

Respiratory Protection: A Critical Engineering Control

The Imperative: Inhalation of chemical vapors or fine powders can result in respiratory tract irritation or systemic toxicity.

Our Recommendation:

  • Certified Chemical Fume Hood: All manipulations of 4-Methyl-4H-pyrrolo[3,2-d]thiazole must be performed within a properly functioning and certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.[6]

  • Respirator: In the event of a large spill or when engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5][7] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist. For organic vapors, an air-purifying respirator with organic vapor cartridges is a common selection.

Scientific Rationale: A chemical fume hood is engineered to capture and exhaust airborne contaminants, creating a vital barrier between the researcher and the chemical.[6] A respirator is a personal protective device to be used when engineering controls alone cannot maintain exposure below acceptable limits.[5][7]

Operational and Disposal Plans: A Step-by-Step Protocol

Pre-Operational Safety Checklist
  • Review Analogous SDS: Before commencing any work, thoroughly review the Safety Data Sheet for a structurally similar compound like 4-methylthiazole.[1]

  • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operating correctly and that its certification is current.

  • Inspect PPE: Meticulously inspect all personal protective equipment for any signs of wear or damage.

  • Locate Spill Kit: Be aware of the location of the nearest chemical spill kit and be familiar with its contents.

  • Emergency Equipment: Ensure the path to the nearest emergency eyewash station and safety shower is unobstructed.[8]

Step-by-Step Chemical Handling Workflow

Chemical_Handling_Workflow cluster_Preparation Preparation cluster_Execution Chemical Handling cluster_Conclusion Post-Procedure A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare and Tidy Workspace B->C D Weigh/Measure Compound in Hood C->D Commence Work E Execute Experimental Procedure D->E F Securely Close Container E->F G Decontaminate Work Surfaces F->G Procedure Complete H Properly Dispose of Waste G->H I Doff and Store PPE H->I

Sources

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